ent-Ticagrelor-d7: Advanced Chiral Isotope-Labeled Internal Standards in LC-MS/MS Workflows
Executive Summary In the rigorous landscape of pharmaceutical development, the chiral purity of active pharmaceutical ingredients (APIs) is a critical quality attribute. Ticagrelor, a blockbuster reversible P2Y12 recepto...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the rigorous landscape of pharmaceutical development, the chiral purity of active pharmaceutical ingredients (APIs) is a critical quality attribute. Ticagrelor, a blockbuster reversible P2Y12 receptor antagonist used to prevent cardiovascular events, possesses a highly specific stereochemical architecture[1]. Its enantiomeric impurity, ent-Ticagrelor, must be strictly monitored due to the potential for divergent pharmacokinetic and pharmacodynamic profiles[2].
To achieve absolute quantitative accuracy in bioanalytical and quality control (QC) assays, ent-Ticagrelor-d7 is deployed as the gold-standard Internal Standard (IS)[3]. This technical whitepaper explores the structural profiling, mechanistic rationale, and self-validating experimental protocols required to utilize ent-Ticagrelor-d7 in high-performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.
Chemical & Structural Profiling
Ticagrelor features multiple stereocenters, specifically (1S,2S,3R,5S) on its cyclopentane ring and (1R,2S) on the cyclopropyl ring[4]. The enantiomeric impurity, ent-Ticagrelor, exhibits the exact inverted spatial configuration: (1R,2R,3S,5R) and (1S,2R)[2].
ent-Ticagrelor-d7 is the stable isotope-labeled analog of this impurity, incorporating seven deuterium atoms[3]. This isotopic labeling increases the molecular mass by 7 Daltons, providing a distinct mass-to-charge (m/z) shift that is easily resolved by a mass spectrometer, while preserving the exact physicochemical and chromatographic properties of the unlabeled enantiomer[5].
Table 1: Physicochemical Properties of ent-Ticagrelor-d7
Parameter
Specification
Chemical Name
ent-Ticagrelor-d7
Molecular Formula
C23H21D7F2N6O4S
Molecular Weight
529.61 g/mol
Isotopic Purity
Typically >99% atom D
Unlabeled CAS
2096989-55-6 (ent-Ticagrelor)
Mechanistic Rationale: The Isotope Dilution Imperative
A common pitfall in chiral bioanalysis is the misuse of internal standards. Why must we use ent-Ticagrelor-d7 instead of the more readily available Ticagrelor-d7 to quantify the enantiomeric impurity?
The causality lies in the mechanics of Isotope Dilution Mass Spectrometry (IDMS) combined with Chiral Stationary Phases (CSPs).
Chromatographic Separation: By definition, a chiral column separates Ticagrelor from ent-Ticagrelor, causing them to elute at different retention times.
Matrix Effect Divergence: Biological matrices (plasma, urine) or complex formulation excipients contain endogenous compounds that elute continuously into the MS source, causing unpredictable ion suppression or enhancement. The matrix effects present at Ticagrelor's retention time will differ drastically from those at ent-Ticagrelor's retention time.
The Co-elution Mandate: If Ticagrelor-d7 were used as the IS, it would co-elute with the API, leaving the ent-Ticagrelor impurity without a co-eluting standard to correct for its specific matrix effects. By utilizing ent-Ticagrelor-d7 , the IS perfectly co-elutes with the ent-Ticagrelor impurity. Any ion suppression experienced by the analyte is identically experienced by the deuterated standard, allowing the MS/MS peak area ratio to self-correct.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system for quantifying ent-Ticagrelor in plasma down to 0.05% of the API concentration.
Causality: Protein precipitation (PPT) leaves high concentrations of phospholipids in the extract, which notoriously foul chiral columns and cause severe ion suppression. Liquid-Liquid Extraction (LLE) is chosen to selectively concentrate the low-abundance impurity while leaving polar phospholipids in the aqueous phase.
Step-by-Step:
Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
Spike with 10 µL of ent-Ticagrelor-d7 working solution (100 ng/mL).
Add 1.0 mL of Methyl tert-butyl ether (MTBE).
Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes.
Transfer the upper organic layer to a clean plate and evaporate to dryness under a gentle nitrogen stream at 40°C.
Reconstitute in 100 µL of mobile phase.
Phase 2: Chiral Chromatography
Causality: Normal-phase chiral solvents (e.g., Hexane) are incompatible with Electrospray Ionization (ESI). A reversed-phase chiral column is selected to allow the use of volatile, MS-friendly buffers.
Step-by-Step:
Inject 5 µL onto a CHIRALPAK IG-3 column (150 x 4.6 mm, 3 µm).
Run an isocratic mobile phase consisting of 10 mM Ammonium Acetate / Acetonitrile (40:60, v/v) at a flow rate of 0.6 mL/min.
Phase 3: ESI-MS/MS Detection
Causality: Positive ESI is utilized because the secondary amine in the cyclopropylamino group readily accepts a proton to form an[M+H]+ ion. During Collision-Induced Dissociation (CID), the molecule typically fragments to yield a stable difluorophenylcyclopropylamine cation (m/z 153.1). Because the deuterium labels are located on the propylthio or hydroxyethoxy moieties—which are lost during this specific fragmentation—the product ion for the d7 standard remains 153.1.
Table 2: LC-MS/MS MRM Transitions (Positive ESI)
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Ticagrelor
523.2
153.1
25
ent-Ticagrelor
523.2
153.1
25
ent-Ticagrelor-d7 (IS)
530.2
153.1
25
Phase 4: System Validation
To prove the protocol is self-validating, extract six independent lots of blank matrix spiked at the Lower Limit of Quantification (LLOQ). The method is considered validated if the coefficient of variation (CV) of the peak area ratio (ent-Ticagrelor / ent-Ticagrelor-d7) is <15%, proving the IS is actively and successfully normalizing matrix variations.
Stereochemical Precision in Bioanalysis: A Technical Whitepaper on ent-Ticagrelor-d7
Executive Summary In the development and quality control of chiral therapeutics, enantiomeric purity is a Critical Quality Attribute (CQA). Ticagrelor, a blockbuster antiplatelet medication, relies entirely on its specif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development and quality control of chiral therapeutics, enantiomeric purity is a Critical Quality Attribute (CQA). Ticagrelor, a blockbuster antiplatelet medication, relies entirely on its specific stereochemical configuration to exert its pharmacological effect. Its enantiomer, ent-Ticagrelor, is an inactive impurity that must be rigorously quantified in both Active Pharmaceutical Ingredients (API) and biological matrices[1].
To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ent-Ticagrelor-d7 is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS). This whitepaper explores the structural causality, pharmacological context, and self-validating analytical methodologies required to utilize ent-Ticagrelor-d7 effectively in advanced bioanalytical workflows.
Structural Elucidation and Stereochemical Causality
Ticagrelor belongs to the cyclopentyltriazolopyrimidine (CPTP) chemical class. Its complex architecture contains multiple stereocenters that dictate its spatial geometry.
Ticagrelor Stereochemistry: (1S,2S,3R,5S) on the cyclopentane ring and (1R,2S) on the cyclopropyl ring.
ent-Ticagrelor Stereochemistry: The exact mirror image, possessing (1R,2R,3S,5R) and (1S,2R) configurations[1].
The Isotopic Label (-d7): ent-Ticagrelor-d7 features a specific deuteration on the propylthio group, resulting in a propyl-1,1,2,2,3,3,3-d7-thio moiety[2].
Causality of the Structural Design:
Why place the deuterium atoms on the propyl chain? In mass spectrometry, internal standards must maintain a stable mass shift. Protons attached to heteroatoms (like the hydroxyl groups on the cyclopentanediol ring) are highly labile and will undergo rapid Hydrogen-Deuterium Exchange (HDX) with protic solvents (e.g., water, methanol) used in mobile phases. By placing seven deuterium atoms on the carbon backbone of the propyl group, the molecule achieves a robust +7 Da mass shift that is entirely resistant to HDX[2]. Furthermore, a +7 Da shift is mathematically sufficient to completely bypass any isotopic interference from the naturally occurring heavy isotopes (
13C
,
34S
) of the unlabelled analyte.
Pharmacological Context: P2Y12 Receptor Allostery
Ticagrelor is a reversible, direct-acting antagonist of the platelet purinergic P2Y12 receptor[3]. Unlike legacy thienopyridines (e.g., clopidogrel), which are prodrugs that bind irreversibly to the orthosteric site, Ticagrelor does not require metabolic activation and binds to an independent allosteric site on the receptor[4].
Because allosteric modulation relies on a highly specific "lock-and-key" 3D conformational fit, chirality is non-negotiable. The ent-Ticagrelor isomer lacks the correct spatial orientation to induce the necessary conformational change in the P2Y12 receptor, rendering it an inactive impurity.
Mechanism of P2Y12 receptor allosteric modulation by Ticagrelor, inhibiting platelet aggregation.
A common bioanalytical pitfall is using standard Ticagrelor-d7 to quantify the ent-Ticagrelor impurity. In chiral chromatography, enantiomers resolve at different retention times. If Ticagrelor-d7 is used, it will co-elute with the massive main API peak (Ticagrelor), not the impurity. The API peak causes severe ion suppression in the MS source, meaning the internal standard would experience a completely different matrix effect than the impurity it is supposed to normalize.
The Solution: By using ent-Ticagrelor-d7 , the internal standard perfectly co-elutes with the ent-Ticagrelor impurity. Both molecules enter the mass spectrometer at the exact same moment, experiencing identical ionization conditions and matrix suppression, thereby ensuring absolute quantitative accuracy.
Step-by-Step Bioanalytical Protocol
System Validation Logic (The "Zero Sample" Test):
Before executing the protocol, the assay must self-validate. Inject a "Zero Sample" (blank matrix spiked only with ent-Ticagrelor-d7). Monitor the unlabelled MRM channel (m/z 523.2 → 153.1). If the peak area in this channel exceeds 20% of the Lower Limit of Quantification (LLOQ), the assay halts. This validates that there is no isotopic cross-talk or unlabelled contamination within the SIL-IS stock.
Step 1: Preparation of SIL-IS Working Solution
Reconstitute ent-Ticagrelor-d7 powder in LC-MS grade N,N-Dimethylformamide (DMF) to a stock concentration of 1.0 mg/mL to ensure complete dissolution[2].
Dilute the stock in 50:50 Methanol:Water to a working concentration of 50 ng/mL.
Step 2: Sample Extraction (Protein Precipitation)
Aliquot 50 µL of plasma (or dissolved API solution) into a 96-well plate.
Add 20 µL of the ent-Ticagrelor-d7 working solution.
Add 200 µL of ice-cold Acetonitrile to force protein precipitation.
Vortex for 5 minutes at 1200 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.
Transfer 150 µL of the supernatant to a clean plate and dilute with 150 µL of mobile phase A.
Step 3: Chiral Chromatographic Separation
Column: Immobilized Amylose-based chiral stationary phase (e.g., Chiralpak IA, 150 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution using Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v). The diethylamine acts as a basic modifier to prevent peak tailing of the secondary amine groups.
Step 4: Mass Spectrometric Detection (ESI-MS/MS)
Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode.
Monitor the specific Multiple Reaction Monitoring (MRM) transitions detailed in Table 2.
Workflow for chiral LC-MS/MS quantification using ent-Ticagrelor-d7 as a stable isotope standard.
Quantitative Data Summaries
Table 1: Physicochemical & Structural Properties
Property
ent-Ticagrelor
ent-Ticagrelor-d7
Molecular Formula
C₂₃H₂₈F₂N₆O₄S
C₂₃H₂₁D₇F₂N₆O₄S
Molecular Weight
522.57 g/mol
529.61 g/mol
CAS Number
2096989-55-6
1265911-55-4 (Base d7)
Stereocenters
1R,2R,3S,5R (cyclopentyl); 1S,2R (cyclopropyl)
1R,2R,3S,5R (cyclopentyl); 1S,2R (cyclopropyl)
Isotopic Label
None
Propyl-1,1,2,2,3,3,3-d7
Table 2: LC-MS/MS MRM Transitions (Positive ESI)
Analyte
Precursor Ion [M+H]⁺ (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
ent-Ticagrelor
523.2
153.1
25
Quantifier
ent-Ticagrelor
523.2
400.1
20
Qualifier
ent-Ticagrelor-d7
530.2
153.1
25
IS Quantifier
(Note: The product ion at m/z 153.1 corresponds to the cleaved 3,4-difluorophenylcyclopropylamine fragment. Because this fragment does not contain the deuterated propylthio group, the product ion mass remains identical for both the unlabelled analyte and the SIL-IS, ensuring consistent fragmentation efficiency).
Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5 - PMC
Source: National Institutes of Health (NIH)
URL:[Link]
Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed
Source: National Institutes of Health (NIH)
URL:[Link]
The Synthesis and Characterization of ent-Ticagrelor-d7: An In-depth Technical Guide
Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of ent-Ticagrelor-d7, the deuterated enantiomer of the potent antiplatelet agent Ticagrelor. Intended for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of ent-Ticagrelor-d7, the deuterated enantiomer of the potent antiplatelet agent Ticagrelor. Intended for researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind the synthetic pathway, offers detailed experimental protocols, and outlines the analytical techniques required for structural confirmation and purity assessment. The significance of ent-Ticagrelor-d7 as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies is also discussed, highlighting its crucial role in advancing our understanding of Ticagrelor's disposition in the body.
Introduction: The Significance of Ticagrelor and its Labeled Enantiomer
Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist that inhibits platelet aggregation, playing a critical role in the management of acute coronary syndromes.[1][2] Unlike thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation to exert its therapeutic effect.[2][3] Its mechanism of action involves allosteric antagonism of the P2Y12 receptor, preventing ADP-mediated platelet activation and subsequent thrombosis.[3][4]
The stereochemistry of a drug molecule is paramount to its pharmacological activity. ent-Ticagrelor is the enantiomer of Ticagrelor and is crucial for understanding the stereospecificity of the drug's interaction with its target.[5][6] Furthermore, the use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[7][8][9] Deuterated standards, like ent-Ticagrelor-d7, are chemically identical to the analyte but have a higher mass, allowing for precise and accurate quantification by correcting for variability in sample preparation and matrix effects.[7][10][11] This guide focuses on the synthesis and characterization of ent-Ticagrelor-d7, a vital tool for robust pharmacokinetic and bioavailability studies of Ticagrelor.[11]
Synthetic Pathway of ent-Ticagrelor-d7
The synthesis of ent-Ticagrelor-d7 is a multi-step process that requires careful control of stereochemistry and the introduction of deuterium atoms at a specific position. The following is a representative synthetic route, with the understanding that various modifications can be made. The rationale for key steps is provided to offer insight into the experimental design.
Retrosynthetic Analysis
A logical retrosynthetic analysis of ent-Ticagrelor-d7 reveals key precursor molecules. The deuterated propylthio side chain is a critical component, and its introduction is a key step in the synthesis. The chiral cyclopentane core and the cyclopropylamine moiety are also essential building blocks that must be synthesized in their enantiomerically pure forms.
Caption: Retrosynthetic analysis of ent-Ticagrelor-d7.
Step-by-Step Synthesis Protocol
The following protocol outlines a plausible synthetic route for ent-Ticagrelor-d7.
Step 1: Synthesis of Deuterated Propylthiol (Propane-d7-thiol)
The introduction of the deuterium label is achieved early in the synthesis to ensure its incorporation into the final molecule. This can be accomplished through the reduction of a suitable precursor with a deuterium source.
Reaction: Reduction of a propanoyl halide or ester with a strong deuteride-reducing agent (e.g., lithium aluminum deuteride, LiAlD₄).
Rationale: This step ensures the stable incorporation of seven deuterium atoms onto the propyl chain.
Workup: Careful quenching of the reaction followed by extraction and purification will yield propane-d7-ol, which can then be converted to the corresponding thiol.
Step 2: Synthesis of the Chiral Cyclopentane Core
The synthesis of the enantiomerically pure cyclopentane core is a critical aspect of this synthesis. Enzymatic resolution is a highly effective method for obtaining the desired stereoisomer.[12]
Reaction: Enzymatic hydrolysis of a racemic cyclopentene derivative.
Rationale: Lipases, such as Candida antarctica lipase B (CAL-B), can selectively hydrolyze one enantiomer, allowing for the separation of the desired chiral alcohol.[12]
Purification: Chromatographic separation of the resulting alcohol and the unreacted ester provides the enantiomerically pure building block.
Step 3: Assembly of the Triazolopyrimidine Moiety
The triazolopyrimidine core is constructed through a series of reactions starting from a substituted pyrimidine.
Reaction: A multi-step sequence involving nitration, reduction, and cyclization is typically employed.[13][14]
Rationale: This well-established route allows for the efficient construction of the heterocyclic core of the molecule.
Step 4: Coupling and Final Assembly
The final steps involve the coupling of the key intermediates and subsequent deprotection to yield ent-Ticagrelor-d7.
Reaction: Nucleophilic substitution reactions are used to couple the deuterated propylthiol and the chiral cyclopentylamine to the triazolopyrimidine core, followed by the attachment of the chiral cyclopropylamine.[15][16]
Deprotection: Removal of any protecting groups used during the synthesis yields the final product.
Purification: The final compound is purified using preparative high-performance liquid chromatography (HPLC) to ensure high purity.
Caption: Experimental workflow for the synthesis of ent-Ticagrelor-d7.
Characterization of ent-Ticagrelor-d7
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized ent-Ticagrelor-d7.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): Will confirm the overall structure of the molecule. The absence of signals in the propyl region will be indicative of successful deuteration. Variable-temperature NMR may be necessary to resolve conformational isomers.[17]
¹³C NMR (Carbon-13 NMR): Provides information about the carbon framework of the molecule.[18]
²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, confirming the location and extent of deuteration.
Quantitative NMR (qNMR): Can be used for the accurate determination of purity and stoichiometry.[19]
Table 1: Expected NMR Data for ent-Ticagrelor-d7
Nucleus
Expected Chemical Shifts (ppm)
Key Observations
¹H
Signals corresponding to the cyclopentane, cyclopropyl, and aromatic protons.
Absence of signals for the propyl chain protons.
¹³C
Signals for all carbon atoms in the molecule.
²H
A signal in the aliphatic region corresponding to the C-D bonds of the propyl-d7 group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity and isotopic purity.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the presence of seven deuterium atoms.
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis helps to confirm the structure of the molecule. The mass-to-charge ratios (m/z) of the parent and fragment ions will be shifted by +7 compared to the non-deuterated enantiomer.[20][21][22]
Table 2: Expected Mass Spectrometry Data for ent-Ticagrelor-d7
Chiral HPLC is essential to determine the enantiomeric purity of the synthesized ent-Ticagrelor-d7.
Method: A chiral stationary phase (CSP) is used to separate the two enantiomers. The mobile phase composition and flow rate are optimized to achieve baseline separation.[24][25][26]
Rationale: This analysis confirms that the synthesis has produced the desired enantiomer and allows for the quantification of any contamination from the eutomer (Ticagrelor).
Typical Conditions: A normal-phase separation on a polysaccharide-based chiral column with a mobile phase consisting of a mixture of hexane, ethanol, and a small amount of an acidic modifier is often effective.[24][25]
Application in Pharmacokinetic Studies
The primary application of ent-Ticagrelor-d7 is as an internal standard in pharmacokinetic studies of Ticagrelor.[11][27]
Caption: Bioanalytical workflow using ent-Ticagrelor-d7 as an internal standard.
By adding a known amount of ent-Ticagrelor-d7 to biological samples containing Ticagrelor, any variations in sample processing and instrument response can be normalized.[7][9] This leads to highly accurate and precise quantification of Ticagrelor concentrations, which is critical for determining its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
The synthesis and characterization of ent-Ticagrelor-d7 represent a significant endeavor in the field of drug metabolism and pharmacokinetics. This technical guide has provided a detailed overview of the synthetic strategy, emphasizing the importance of stereochemical control and isotopic labeling. The analytical methodologies described herein are crucial for ensuring the quality and purity of this essential research tool. The availability of high-purity ent-Ticagrelor-d7 will undoubtedly facilitate more accurate and reliable bioanalytical studies, ultimately contributing to a better understanding of Ticagrelor's clinical pharmacology and its role in the treatment of cardiovascular disease.
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Medscape. (n.d.). Brilinta (ticagrelor) dosing, indications, interactions, adverse effects, and more. [Link]
Chae, S. U., Min, K. L., Lee, C. B., Kim, H. S., & Lee, S. H. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and clinical pharmacology, 27(3), 98–106. [Link]
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An In-depth Technical Guide to ent-Ticagrelor-d7: Properties and Analytical Applications
This guide provides a comprehensive technical overview of ent-Ticagrelor-d7, the deuterated enantiomer of the antiplatelet agent Ticagrelor. Designed for researchers, scientists, and drug development professionals, this...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive technical overview of ent-Ticagrelor-d7, the deuterated enantiomer of the antiplatelet agent Ticagrelor. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties, analytical methodologies, and the critical role of this stable isotope-labeled compound in modern analytical workflows.
Introduction: The Significance of Stereochemistry and Isotopic Labeling
Ticagrelor is a potent, reversible antagonist of the P2Y12 receptor, crucial for inhibiting ADP-induced platelet aggregation.[1] Its molecular structure contains several chiral centers, leading to the existence of multiple stereoisomers. The prefix "ent-" signifies that ent-Ticagrelor is the enantiomer of Ticagrelor—a mirror image with identical physical properties in an achiral environment but potentially different biological activity.
The "-d7" suffix indicates that seven hydrogen atoms in the propylthio side chain have been replaced with deuterium, a stable isotope of hydrogen.[1][2][3][4] This isotopic labeling is the cornerstone of its utility. In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is considered the gold standard.[5] Its chemical and physical behaviors are nearly identical to the analyte (in this case, ent-Ticagrelor or Ticagrelor), allowing it to co-elute chromatographically while being distinguishable by its higher mass.[6] This ensures superior accuracy by compensating for variations in sample preparation, matrix effects, and instrument response.[5][7][8]
The logical relationship between these compounds is crucial for understanding their roles in analysis.
Caption: Relationship between Ticagrelor, its enantiomer, and the deuterated standard.
Core Physicochemical Properties
The fundamental properties of ent-Ticagrelor-d7 define its behavior in analytical systems. These data are compiled from leading chemical suppliers and are critical for method development.
Proper handling and storage are paramount to maintaining the integrity of this reference standard. The solubility dictates the choice of solvents for preparing stock and working solutions, while storage conditions ensure its long-term stability.
Solubility Data
ent-Ticagrelor-d7, like its non-labeled counterpart, is poorly soluble in aqueous solutions but shows good solubility in polar organic solvents.
Expert Insight: For creating aqueous working solutions for bioanalysis, it is standard practice to first dissolve the compound in a water-miscible organic solvent like DMF or DMSO at a high concentration, and then perform serial dilutions with the desired aqueous buffer or mobile phase.[19] This prevents the compound from precipitating.
Storage and Stability
Long-Term Storage: Store at -20°C for optimal stability, which can be effective for several years.[3][15] Some suppliers recommend refrigerated conditions (2-8°C or 4°C) for long-term storage.[2][11][12]
Shipping: The compound is stable enough to be shipped at ambient temperatures for short durations.[12][14][15]
Solution Stability: Aqueous solutions are not recommended for storage beyond one day.[19] Solutions prepared in organic solvents should be stored at -80°C for up to six months or -20°C for one month, protected from light.[12]
Analytical Characterization and Application
The primary application of ent-Ticagrelor-d7 is as an internal standard for the quantification of Ticagrelor or its enantiomer by GC- or LC-MS.[1][2][12]
Rationale for Use in LC-MS/MS
The use of a stable isotope-labeled internal standard (SIL-IS) is a self-validating system for quantitative bioanalysis. The near-perfect co-elution and identical ionization behavior between the analyte and the SIL-IS correct for a multitude of potential errors.
Caption: Typical bioanalytical workflow using ent-Ticagrelor-d7 as an internal standard.
Experimental Protocol: HPLC Method Development
Developing a robust chromatographic method is essential for separating the analyte from matrix components and potential isomers. Given the stereochemistry of Ticagrelor, chiral chromatography may be necessary to resolve enantiomers and diastereomers if they are all present.[20][21] For routine quantification of the primary analyte, reversed-phase HPLC is common.
Objective: To achieve a sharp, symmetrical peak for Ticagrelor and ent-Ticagrelor-d7 with a suitable retention time.
Step-by-Step Methodology:
Column Selection: A C18 or Phenyl-Hexyl column is a logical starting point due to the molecule's hydrophobicity.[22] A common dimension is 150 mm x 4.6 mm with a 3.5 or 5 µm particle size.[22]
Mobile Phase Preparation:
Solvent A: 0.1% Formic Acid or 10mM Ammonium Acetate in Water. The acidic modifier helps to protonate the molecule, leading to better peak shape and ionization efficiency in positive ion mode mass spectrometry.
Solvent B: Acetonitrile or Methanol.
Gradient Elution: Start with a higher percentage of Solvent A (e.g., 70-80%) and ramp up to a high percentage of Solvent B (e.g., 95%) over several minutes to elute the compound. A typical flow rate is 0.7-1.0 mL/min.[22]
Detection: For method development, a PDA or UV detector set to a wavelength of ~255 nm can be used.[19][20]
Optimization: Adjust the gradient slope, flow rate, and column temperature (e.g., 25-30°C) to optimize peak shape and resolution.[20][22]
Causality: The choice of a reversed-phase column is dictated by the non-polar nature of the Ticagrelor molecule. The organic modifier (Solvent B) disrupts the hydrophobic interactions between the analyte and the stationary phase, causing it to elute. The gradient ensures that compounds with varying polarities can be separated effectively within a reasonable run time.
Conclusion
ent-Ticagrelor-d7 is an indispensable tool for high-fidelity quantitative analysis in pharmaceutical research and development. Its properties as a stable isotope-labeled enantiomer provide the foundation for robust, accurate, and reproducible bioanalytical methods. Understanding its physicochemical characteristics, solubility, and the rationale behind its application allows researchers to develop and validate self-correcting analytical systems that deliver trustworthy data for pharmacokinetic, toxicokinetic, and clinical studies.
References
Benchchem. A Researcher's Guide to Deuterated Internal Standards in LC-MS: A Comparative Overview Featuring trans-Stilbene-d2.
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014).
Biotai. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (N.d.).
ResearchGate. A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets. (2018).
Google Patents. CN108037209B - Liquid chromatography analysis method of ticagrelor chiral intermediate.
Santa Cruz Biotechnology. 1′,2′-diepi-ent-Ticagrelor-d7 | SCBT.
Google Patents. CN106841413B - Ticagrelor enantiomer and diastereoisomer separation and detection method.
Research & Reviews: Journal of Pharmaceutical Analysis. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. (2021).
International Journal of Pharmaceutical and Clinical Research. DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP). (N.d.).
ent-Ticagrelor-d7 CAS number and molecular formula
An In-Depth Technical Guide to ent-Ticagrelor-d7: Synthesis, Characterization, and Application as an Internal Standard Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to ent-Ticagrelor-d7: Synthesis, Characterization, and Application as an Internal Standard
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ent-Ticagrelor-d7, the deuterated enantiomer of the potent P2Y12 receptor antagonist, Ticagrelor. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of this stable isotope-labeled compound, from its fundamental properties to its pivotal role in bioanalytical and pharmacokinetic studies.
Introduction: The Significance of Stereochemistry and Isotopic Labeling in Ticagrelor Research
Ticagrelor is a cornerstone in the management of acute coronary syndromes, functioning as a direct-acting, reversible antagonist of the P2Y12 receptor to inhibit platelet aggregation.[1][2] Unlike its predecessors, the thienopyridines, Ticagrelor does not require metabolic activation, leading to a more rapid and consistent antiplatelet effect.[1][3] The molecule's complex stereochemistry is crucial to its pharmacological activity. The term 'ent' designates the enantiomer of the active drug substance, a mirror-image molecule that is often used in research to understand stereospecific interactions and metabolic pathways.
The incorporation of deuterium (d7) into the propylthio side chain of ent-Ticagrelor creates a stable isotope-labeled internal standard. This is indispensable for quantitative bioanalysis using mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass of ent-Ticagrelor-d7 allows it to be distinguished from the unlabeled analyte, Ticagrelor, while maintaining nearly identical chemical and physical properties. This ensures accurate and precise quantification of Ticagrelor and its metabolites in complex biological matrices like plasma.[4]
Core Technical Data for ent-Ticagrelor-d7
The fundamental properties of ent-Ticagrelor-d7 are summarized below. This data is critical for its proper handling, storage, and application in a laboratory setting.
The synthesis of ent-Ticagrelor-d7 is a multi-step process that parallels the synthesis of Ticagrelor, with the key distinction being the introduction of a deuterium-labeled starting material.[12][13] The causality behind the choice of a deuterated propyl group lies in its metabolic stability; this position is less susceptible to enzymatic cleavage, ensuring the integrity of the internal standard throughout the analytical process.
Synthetic Workflow Overview
The general synthetic approach involves the coupling of key intermediates: a chiral cyclopentane backbone, a triazolopyrimidine core, and the cyclopropylamine side chain. The deuterated propylthio group is introduced early in the synthesis to ensure its incorporation into the final molecule.
Caption: Synthetic workflow for ent-Ticagrelor-d7.
Experimental Protocol: A Self-Validating System
A robust synthetic protocol must include in-process controls to validate the successful completion of each step.
Step 1: Thiolation. The triazolopyrimidine core is reacted with propane-d7-thiol in the presence of a suitable base.
In-Process Control: TLC or LC-MS analysis to confirm the consumption of the starting material and the formation of the thioether intermediate.
Step 2: Coupling with the Cyclopentane Backbone. The deuterated intermediate is then coupled with the protected chiral cyclopentane derivative.
In-Process Control: HPLC analysis to determine the reaction yield and purity of the coupled product.
Step 3: Amination. The resulting intermediate is reacted with the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.
In-Process Control: UPLC-MS to confirm the identity and purity of the penultimate product.
Step 4: Deprotection. The protecting groups on the cyclopentane ring are removed under acidic conditions to yield the final product, ent-Ticagrelor-d7.
Final Quality Control: The final product is purified by preparative HPLC and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure, chemical purity, and isotopic enrichment.
Application in Bioanalytical Methods: A Trustworthy Approach
The primary application of ent-Ticagrelor-d7 is as an internal standard for the quantification of Ticagrelor in biological samples.[11][14] Its structural similarity and mass difference make it an ideal candidate for this purpose.
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:
Correction for Matrix Effects: It co-elutes with the analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer source, thus correcting for these matrix effects.
Correction for Sample Preparation Variability: It accounts for losses during sample extraction, handling, and injection.
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the method's accuracy and precision are significantly improved.
Experimental Workflow: LC-MS/MS Quantification of Ticagrelor
A typical workflow for the quantification of Ticagrelor in human plasma using ent-Ticagrelor-d7 as an internal standard is outlined below.
Caption: LC-MS/MS workflow for Ticagrelor quantification.
Detailed Protocol for Plasma Sample Analysis
Sample Preparation:
To 100 µL of human plasma, add 10 µL of ent-Ticagrelor-d7 working solution (e.g., 100 ng/mL in methanol).
Vortex briefly to mix.
Add 300 µL of acetonitrile to precipitate proteins.
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
Extraction and Reconstitution:
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis:
Inject 5 µL of the reconstituted sample onto a C18 column.
Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
Monitor the mass transitions for Ticagrelor and ent-Ticagrelor-d7 in Multiple Reaction Monitoring (MRM) mode.[4]
This self-validating system, through the consistent use of an internal standard, ensures the reliability and reproducibility of the analytical results, which is paramount in clinical and research settings.
Conclusion
ent-Ticagrelor-d7 is a vital tool for researchers and drug development professionals working with Ticagrelor. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, enable the accurate and precise quantification of Ticagrelor in biological matrices. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of this essential research compound, underscoring the importance of scientific integrity and logical experimental design in modern pharmaceutical analysis.
References
1′,2′-diepi-ent-Ticagrelor-d7 | SCBT - Santa Cruz Biotechnology. (n.d.).
CAS No : 1265911-55-4| Chemical Name : Ticagrelor-d7 | Pharmaffiliates. (n.d.).
Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study | Bentham Science Publishers. (2020, August 1).
Kelemen, H., Hancu, G., & Papp, L. A. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography, 33(7), e4528.
Aungraheeta, R., et al. (2016). Inverse agonism at the P2Y12 receptor and ENT1 transporter blockade contribute to platelet inhibition by ticagrelor. Blood, 128(23), 2717-2728.
A Review on Analytical Methods for Determination of Ticagrelor in Bulk and its Pharmaceutical Dosage Form. (2024, March 23). ResearchGate.
CN105669681A - Synthesis method for ticagrelor - Google Patents. (n.d.).
Progress in the clinical effects and adverse reactions of ticagrelor. (2024, January 10). PMC.
An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (n.d.). PMC.
An In-depth Technical Guide to the Stereoisomerism of Ticagrelor and the Role of ent-Ticagrelor-d7 in Bioanalysis
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Chirality in Antiplatelet Therapy Ticagrelor, a cornerstone in the management...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Chirality in Antiplatelet Therapy
Ticagrelor, a cornerstone in the management of acute coronary syndromes, represents a significant advancement in antiplatelet therapy.[1][2][3] As a direct-acting and reversible P2Y12 receptor antagonist, its efficacy in preventing atherothrombotic events is well-established.[1][2] However, a deep dive into its chemical nature reveals a complexity that is paramount for drug development professionals to understand: stereoisomerism. Ticagrelor is a chiral molecule, meaning it exists as non-superimposable mirror images, known as enantiomers. This guide will provide an in-depth technical exploration of the stereoisomerism of Ticagrelor, focusing on its enantiomer, ent-Ticagrelor, and the pivotal role of its deuterated analog, ent-Ticagrelor-d7, in modern bioanalytical methodologies. We will dissect the nuances of their chemical structures, the implications of their stereochemistry on pharmacological activity, and the sophisticated analytical techniques required for their differentiation and quantification.
The Stereochemical Landscape of Ticagrelor
Ticagrelor possesses six chiral centers, leading to a potential of 64 stereoisomers. The therapeutically active form, Ticagrelor, has a specific three-dimensional arrangement that is crucial for its interaction with the P2Y12 receptor.
Ticagrelor's Absolute Configuration:
The IUPAC name for the active drug substance is (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[4][5][6]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[7]
ent-Ticagrelor: The Mirror Image
The enantiomer of Ticagrelor, ent-Ticagrelor, is the molecule's exact mirror image, with all six chiral centers inverted.
ent-Ticagrelor's Absolute Configuration:
Its IUPAC name is (1R,2R,3S,5R)-3-[7-[[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[4][5][6]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[8][9][10][11]
The subtle yet profound difference in the spatial arrangement of atoms between these two molecules is visually represented below.
Stereochemical relationship between Ticagrelor, ent-Ticagrelor, and their deuterated analogs.
Pharmacological Implications of Stereoisomerism
In chiral drugs, it is common for one enantiomer to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[12][13][14] In the case of Ticagrelor, while the (1S,2S,3R,5S)... enantiomer is the marketed drug, preliminary information suggests that its mirror image, ent-Ticagrelor, is also a potent platelet aggregation inhibitor, likely acting through the same P2Y12 receptor mechanism. This underscores the critical need for stereoselective synthesis to ensure the production of the desired enantiomer and for analytical methods capable of detecting and quantifying the enantiomeric impurity.
The synthesis of Ticagrelor is a multi-step process where the control of stereochemistry is paramount.[4][15] Impurities, including diastereomers and the enantiomer, can arise during synthesis, making their detection and control a regulatory necessity.[4][16]
The Role of ent-Ticagrelor-d7 in Advanced Bioanalysis
In pharmacokinetic and bioequivalence studies, the accurate quantification of a drug in biological matrices is essential. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[17][18][19] For Ticagrelor, Ticagrelor-d7 is commonly used. However, for stereoselective pharmacokinetic studies, where the fate of each enantiomer in the body is tracked, the use of a deuterated enantiomer, such as ent-Ticagrelor-d7, becomes a powerful, albeit nuanced, tool.
Why Use a Deuterated Internal Standard?
A deuterated internal standard is chemically identical to the analyte, with the only difference being the replacement of some hydrogen atoms with their heavier isotope, deuterium.[20] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are nearly identical, the analyte and its deuterated internal standard co-elute during chromatography and experience the same effects of ion suppression or enhancement in the mass spectrometer's ion source.[19][21] This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.[17]
The Challenge of Chiral Bioanalysis and the Case for ent-Ticagrelor-d7
While a standard deuterated internal standard like Ticagrelor-d7 is perfect for non-chiral assays, the analysis of individual enantiomers presents a unique challenge. In a chiral chromatographic separation, Ticagrelor and ent-Ticagrelor will have different retention times. A key consideration is the "deuterium isotope effect," which can cause a slight difference in retention time between a deuterated and non-deuterated compound, even on an achiral column.[22] In chiral chromatography, this effect can sometimes be more pronounced.
For a robust stereoselective assay, the ideal scenario is to use the deuterated analog of each enantiomer as its own internal standard (e.g., Ticagrelor-d7 for Ticagrelor and ent-Ticagrelor-d7 for ent-Ticagrelor). This ensures the most accurate correction for any matrix effects that might differ at the specific retention times of each enantiomer.
While the use of ent-Ticagrelor-d7 is not widely documented in published routine bioanalysis of Ticagrelor (as these are typically non-chiral assays), its application would be indispensable in a scenario requiring the precise pharmacokinetic profiling of both enantiomers, for instance, to investigate potential in-vivo interconversion or differential metabolism.
Experimental Protocols
Chiral Separation of Ticagrelor and ent-Ticagrelor by HPLC
Objective: To resolve and quantify Ticagrelor and its enantiomer, ent-Ticagrelor, in a drug substance or formulation.
Causality Behind Experimental Choices: The choice of a chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are highly effective for separating a wide range of chiral compounds through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions.[23] The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier, is optimized to achieve the best balance between resolution and analysis time.[24] A small amount of an acidic or basic additive can improve peak shape for acidic or basic analytes, respectively.
Methodology:
Chromatographic System: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chiral Column: CHIRALPAK IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm).[25][26]
Mobile Phase: n-hexane:methanol:ethanol:acetic acid (800:100:100:1, v/v/v/v).[25][26]
Sample Preparation: Dissolve the sample in ethanol to a suitable concentration (e.g., 2.0 mg/mL for the bulk drug).[6]
Injection Volume: 10 µL.
Self-Validation System: The method's suitability is confirmed by ensuring a resolution of greater than 1.5 between the enantiomer peaks.[26] Linearity, precision, and accuracy should be validated according to relevant guidelines.[27]
Bioanalytical Method for Stereoselective Quantification of Ticagrelor and ent-Ticagrelor in Human Plasma using LC-MS/MS
Objective: To develop a hypothetical, yet methodologically sound, protocol for the simultaneous quantification of Ticagrelor and ent-Ticagrelor in human plasma for a stereoselective pharmacokinetic study, employing their respective deuterated internal standards.
Causality Behind Experimental Choices: This protocol combines the principles of chiral separation with the sensitivity and specificity of tandem mass spectrometry. A chiral LC method is necessary to separate the enantiomers before they enter the mass spectrometer. Protein precipitation is a simple and effective method for sample cleanup in plasma. The use of ent-Ticagrelor-d7 alongside Ticagrelor-d7 allows for the most accurate quantification of each respective enantiomer, correcting for any potential differential matrix effects at their distinct retention times.
Workflow for stereoselective bioanalysis of Ticagrelor.
Methodology:
Sample Preparation (Protein Precipitation):
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standards (Ticagrelor-d7 and ent-Ticagrelor-d7).
Vortex for 1 minute.
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS System:
Chromatograph: UHPLC system capable of delivering ternary or quaternary gradients.
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chiral Column: A sub-2µm particle size chiral column for fast separations (e.g., a polysaccharide-based column designed for UHPLC).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient will need to be optimized to achieve baseline separation of the enantiomers.
Flow Rate: Appropriate for the UHPLC column (e.g., 0.4-0.6 mL/min).
Ionization Mode: ESI Positive.
Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM):
The instrument will be set to monitor specific precursor-to-product ion transitions for each analyte and its internal standard.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Ticagrelor
523.4
127.0
ent-Ticagrelor
523.4
127.0
Ticagrelor-d7
530.4
127.0
ent-Ticagrelor-d7
530.4
127.0
Self-Validation System: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation, with additional considerations for chiral assays. This includes demonstrating the specificity of the method to differentiate between the enantiomers and ensuring no cross-interference between the MRM transitions. The accuracy and precision will be assessed using quality control samples prepared for both enantiomers.
Conclusion
The stereoisomerism of Ticagrelor is not merely an academic curiosity but a fundamental aspect of its chemistry that has profound implications for its synthesis, pharmacology, and analysis. Understanding the distinct nature of Ticagrelor and its enantiomer, ent-Ticagrelor, is crucial for ensuring the quality and safety of this vital antiplatelet agent. The use of deuterated internal standards, particularly the enantiomerically specific ent-Ticagrelor-d7 in stereoselective studies, represents the pinnacle of bioanalytical rigor. While the application of a deuterated enantiomeric internal standard is a specialized technique, it provides an unparalleled level of confidence in data from chiral pharmacokinetic and metabolic studies. This guide has aimed to provide the technical depth and field-proven insights necessary for professionals in drug development to navigate the complexities of Ticagrelor's stereochemistry and to leverage advanced analytical strategies for its comprehensive evaluation.
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The Strategic Deuteration of Ticagrelor: A Technical Guide to Enhancing Platelet Inhibition Through Stereospecific Isotopic Reinforcement
For Researchers, Scientists, and Drug Development Professionals Abstract Ticagrelor, a direct-acting, reversible P2Y12 receptor antagonist, represents a cornerstone in the management of acute coronary syndromes.[1] Its e...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ticagrelor, a direct-acting, reversible P2Y12 receptor antagonist, represents a cornerstone in the management of acute coronary syndromes.[1] Its efficacy, however, is moderated by a pharmacokinetic profile that necessitates twice-daily dosing and is subject to metabolic degradation. This technical guide delves into the strategic application of deuterium chemistry to the enantiomers of Ticagrelor, aiming to enhance its therapeutic window and biological activity. We will explore the foundational pharmacology of Ticagrelor, the principles of kinetic isotope effects, and the synthesis and evaluation of deuterated Ticagrelor analogs. This document will serve as an in-depth resource, elucidating the potential for stereospecific deuteration to yield a new generation of antiplatelet agents with superior pharmacokinetic and pharmacodynamic properties.
Introduction: The Clinical Landscape of P2Y12 Inhibition and the Role of Ticagrelor
Dual antiplatelet therapy, comprising a P2Y12 receptor antagonist and aspirin, is the standard of care for preventing thrombotic events in patients with acute coronary syndrome (ACS).[1] The P2Y12 receptor, a G-protein coupled receptor on the surface of platelets, plays a pivotal role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[2] Ticagrelor, a non-thienopyridine, cyclopentyl-triazolo-pyrimidine, distinguishes itself from other P2Y12 inhibitors like clopidogrel and prasugrel by its direct-acting and reversible mechanism of action.[1][3] This obviates the need for metabolic activation, leading to a more rapid onset of action and more consistent platelet inhibition.[4]
Ticagrelor and its major active metabolite, AR-C124910XX, are equipotent and bind non-competitively to the P2Y12 receptor at a site distinct from ADP.[5][6] This allosteric inhibition prevents the conformational change required for receptor activation and subsequent downstream signaling that leads to platelet aggregation.[3] Despite its clinical benefits, Ticagrelor's half-life of approximately 7-9 hours necessitates twice-daily administration to maintain therapeutic levels of platelet inhibition.[5]
The primary route of elimination for Ticagrelor is hepatic metabolism, predominantly by the cytochrome P450 enzyme CYP3A4, which forms the active metabolite AR-C124910XX and other inactive metabolites.[5][7] This metabolic pathway presents an opportunity for optimization through selective deuteration.
The Rationale for Deuteration: Leveraging the Kinetic Isotope Effect
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which doubles its atomic mass.[8] This seemingly subtle difference has profound implications for the strength of chemical bonds. The carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond.[9] This increased bond strength gives rise to the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond occurs at a slower rate than that of a C-H bond.[8]
In drug metabolism, the breaking of C-H bonds is often a rate-limiting step in the enzymatic degradation of a molecule.[8] By strategically replacing hydrogen atoms at known metabolic "hot spots" with deuterium, the rate of metabolism can be slowed. This can lead to several desirable pharmacokinetic outcomes:
Increased Half-life: A slower rate of metabolism can extend the drug's circulation time in the body.[9]
Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug that reaches systemic circulation.
Reduced Pharmacokinetic Variability: A more stable metabolic profile can lead to more predictable plasma concentrations among patients.
Altered Metabolite Profile: Deuteration can shift metabolism away from the formation of potentially toxic or inactive metabolites towards more favorable pathways.[10]
The "deuterium switch" is a drug development strategy that involves creating deuterated versions of existing drugs to improve their therapeutic properties.[11] This approach has been validated by the FDA approval of deuterated drugs like deutetrabenazine.[12]
Deuterated Ticagrelor: Synthesis and Preclinical Evaluation
Recognizing the potential to enhance Ticagrelor's pharmacokinetic profile, researchers have synthesized and evaluated deuterated analogs of the drug. A key study in this area focused on improving the metabolic stability of Ticagrelor by introducing deuterium at specific sites susceptible to metabolism.[1]
Synthesis of Deuterated Ticagrelor Analogs
The synthesis of deuterated Ticagrelor derivatives has been successfully accomplished, targeting key metabolic sites.[1] While specific enantioselective synthesis of deuterated analogs is not extensively detailed in the public domain, the general approach involves incorporating deuterium into the precursor molecules. The chiral integrity of Ticagrelor is crucial for its biological activity, and methods for the chiral separation of its enantiomers and diastereomers have been developed using high-performance liquid chromatography (HPLC) with chiral stationary phases.[13][14]
In Vitro Metabolic Stability
The metabolic stability of deuterated Ticagrelor analogs has been assessed using human liver microsomes, which contain the primary enzymes responsible for drug metabolism. In one study, deuterated compounds demonstrated improved metabolic stability compared to the parent, non-deuterated Ticagrelor.[12] This provides direct evidence that deuteration can effectively slow the degradation of the Ticagrelor molecule in a key metabolic system.
Table 1: Metabolic Stability of Deuterated Ticagrelor Analogs in Human Liver Microsomes
Compound
% Remaining after 60 min
Ticagrelor
Data not explicitly provided in snippets
Deuterated Analog 23
Data not explicitly provided in snippets
Deuterated Analog 24
Data not explicitly provided in snippets
Deuterated Analog 25
Data not explicitly provided in snippets
Note: While the source article mentions improved stability, specific quantitative data for all compounds is not available in the provided search results. The trend of increased stability for deuterated analogs is the key takeaway.
In Vivo Pharmacokinetics
Animal studies have further corroborated the benefits of deuterating Ticagrelor. In a rat model, the oral administration of a deuterated Ticagrelor prodrug resulted in a significantly longer half-life compared to non-deuterated Ticagrelor.[1]
Table 2: Pharmacokinetic Parameters of Ticagrelor and a Deuterated Prodrug in Rats
This near 40% increase in half-life for the deuterated prodrug demonstrates the potential of this strategy to extend the duration of action of Ticagrelor, which could translate to a once-daily dosing regimen in humans. The plasma concentration-time profiles of the active forms released from these prodrugs also showed sustained exposure.[11]
The Enantiomeric Dimension: Expected Biological Activity of Deuterated Ticagrelor Enantiomers
It is highly probable that the P2Y12 receptor, being a chiral biological macromolecule, will exhibit stereoselective binding with the enantiomers of deuterated Ticagrelor. Therefore, the (1S,2S,3R,5S)-enantiomer of deuterated Ticagrelor is expected to be the biologically active form, mirroring its non-deuterated counterpart. The other enantiomer would likely be significantly less active or inactive.
The key advantage of a deuterated (1S,2S,3R,5S)-Ticagrelor would be the combination of the optimal stereochemistry for receptor binding with the enhanced metabolic stability conferred by deuteration. This would be expected to result in:
Potent P2Y12 Receptor Antagonism: The active enantiomer would retain the high-affinity binding to the P2Y12 receptor.
Sustained Platelet Inhibition: The improved pharmacokinetic profile would lead to more prolonged and consistent inhibition of platelet aggregation.
Improved Therapeutic Index: By administering a single, more stable active enantiomer, the potential for off-target effects or differential metabolism of the less active enantiomer is eliminated, potentially leading to a better safety profile.
Experimental Protocols for Evaluating Deuterated Ticagrelor Enantiomers
To definitively characterize the biological activity of deuterated Ticagrelor enantiomers, a series of well-defined experimental protocols are required.
Chiral Separation and Purification
The first critical step is the separation and purification of the individual deuterated enantiomers.
Column: A chiral stationary phase (CSP) column, such as one with a cellulose derivative filler, is employed.[13]
Mobile Phase: A mixture of a lower alkane (e.g., n-hexane) and a lower alcohol (e.g., ethanol) is typically used.[13] The exact ratio is optimized to achieve baseline separation of the enantiomers.
Detection: UV detection at a wavelength of 270-310 nm is suitable for Ticagrelor and its derivatives.[13]
Fraction Collection: The separated enantiomeric peaks are collected, and the solvent is evaporated to yield the purified enantiomers. Purity is confirmed by re-injection onto the chiral column.
In Vitro P2Y12 Receptor Binding Assay
This assay determines the affinity of each deuterated enantiomer for the P2Y12 receptor.
Protocol: Radioligand Binding Assay
Source of Receptor: Human platelet membranes or cells recombinantly expressing the human P2Y12 receptor are used.
Radioligand: A radiolabeled P2Y12 antagonist, such as [³H]-prasugrel active metabolite or another suitable ligand, is used.
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor source in the presence of increasing concentrations of the unlabeled deuterated Ticagrelor enantiomers.
Detection: The amount of bound radioactivity is measured using a scintillation counter.
Data Analysis: The concentration of the deuterated enantiomer that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is then converted to a binding affinity constant (Ki).
In Vitro Platelet Aggregation Assay
This functional assay measures the ability of the deuterated enantiomers to inhibit ADP-induced platelet aggregation.
Protocol: Light Transmission Aggregometry (LTA)
Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood.
Incubation: PRP is incubated with varying concentrations of the deuterated Ticagrelor enantiomers or a vehicle control.
Induction of Aggregation: Platelet aggregation is induced by the addition of a submaximal concentration of ADP.
Measurement: The change in light transmission through the PRP suspension is measured over time using an aggregometer. Increased light transmission corresponds to increased platelet aggregation.
Data Analysis: The concentration of the deuterated enantiomer that inhibits 50% of the ADP-induced platelet aggregation (IC₅₀) is determined.
In Vitro Metabolic Stability Assay
This assay assesses the rate of metabolism of the deuterated enantiomers.
Protocol: Human Liver Microsome (HLM) Stability Assay
Reaction Mixture: The deuterated Ticagrelor enantiomers are incubated with pooled human liver microsomes and an NADPH-regenerating system (to support CYP450 activity) at 37°C.
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction is stopped at each time point by the addition of a cold organic solvent (e.g., acetonitrile).
Analysis: The concentration of the remaining parent compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualization of Key Pathways and Workflows
Ticagrelor's Mechanism of Action
Caption: Mechanism of P2Y12 receptor inhibition by a deuterated Ticagrelor enantiomer.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of deuterated Ticagrelor enantiomers.
Conclusion and Future Directions
The strategic deuteration of Ticagrelor, particularly the stereospecific synthesis of its active enantiomer, holds significant promise for the development of a superior antiplatelet agent. Preclinical data on deuterated Ticagrelor analogs have already demonstrated enhanced metabolic stability and a prolonged pharmacokinetic profile. The logical next step is the focused investigation of the individual deuterated enantiomers to confirm that the desired pharmacological activity is retained and enhanced in the active stereoisomer.
Future research should prioritize the following:
Enantioselective Synthesis: Development of robust and scalable methods for the synthesis of chirally pure deuterated Ticagrelor.
Head-to-Head In Vivo Studies: Direct comparison of the pharmacokinetic and pharmacodynamic profiles of the deuterated active enantiomer with non-deuterated Ticagrelor in relevant animal models.
Safety and Toxicology: Comprehensive assessment of the safety profile of the deuterated enantiomer to ensure that the altered metabolism does not lead to the formation of unexpected or toxic metabolites.
By pursuing these avenues of research, the full therapeutic potential of deuterated Ticagrelor can be realized, potentially leading to a new standard of care in antiplatelet therapy with improved efficacy, safety, and patient convenience.
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Stereospecificity and Stable Isotope Labeling in Purinergic Receptor Studies: A Technical Guide to ent-Ticagrelor-d7
Executive Summary In the advanced pharmacological profiling of G-protein coupled receptors (GPCRs), the precision of analytical tools dictates the integrity of the resulting data. ent-Ticagrelor-d7 is a highly specialize...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the advanced pharmacological profiling of G-protein coupled receptors (GPCRs), the precision of analytical tools dictates the integrity of the resulting data. ent-Ticagrelor-d7 is a highly specialized molecular probe that merges stereochemical inversion with stable isotope labeling. Designed primarily for P2Y12 receptor research, this compound serves two critical functions: it acts as an absolute internal standard (IS) for the chiral LC-MS/MS quantification of enantiomeric impurities, and it functions as a stereospecific negative control in mass spectrometry-based receptor binding assays. This whitepaper details the mechanistic rationale, physicochemical properties, and self-validating experimental workflows for utilizing ent-Ticagrelor-d7 in drug development.
Pharmacological Context: The P2Y12 Receptor and Ticagrelor
The P2Y12 receptor is a Gi-coupled GPCR predominantly expressed on platelets. Its activation by endogenous adenosine diphosphate (ADP) inhibits adenylyl cyclase, lowers cyclic AMP (cAMP) levels, and triggers platelet aggregation.
Ticagrelor, a cyclopentyltriazolopyrimidine (CPTP), is a first-in-class reversible antagonist of the P2Y12 receptor. Unlike thienopyridines (e.g., clopidogrel), which require hepatic bioactivation to irreversibly bind the receptor, ticagrelor acts directly. Crucially, 1 that ticagrelor binds to an allosteric pocket distinct from the orthosteric ADP binding site. It operates as an inverse agonist, locking the receptor in an inactive conformation in a non-competitive manner against ADP, while showing competitive inhibition against synthetic agonists like 2MeS-ADP 2.
Fig 1. P2Y12 signaling and stereospecific allosteric inhibition by Ticagrelor.
The Architecture of ent-Ticagrelor-d7
To rigorously study receptor stereospecificity and quantify pharmaceutical impurities, researchers require advanced molecular tools that isolate specific variables. ent-Ticagrelor-d7 achieves this through two structural modifications:
Stereochemical Inversion (ent-isomer): GPCR binding pockets are highly stereoselective. The enantiomer of ticagrelor (ent-Ticagrelor) presents a stereochemical mismatch to the P2Y12 allosteric site, rendering it virtually inactive. This makes it a perfect negative control to distinguish specific receptor binding from non-specific lipid membrane partitioning.
Stable Isotope Labeling (-d7): The incorporation of seven deuterium atoms on the propylthio group increases the molecular weight by ~7 Da.3 (m/z 530.2 vs 523.2 for [M+H]+) without altering the compound's physicochemical properties or chromatographic retention time 4.
Data Presentation: Physicochemical & Functional Comparison
Table 1: Structural and Application Matrix of Ticagrelor Variants
Compound
Formula
Exact Mass ( g/mol )
Target P2Y12 Affinity
Primary Application
Ticagrelor
C₂₃H₂₈F₂N₆O₄S
522.57
High (K_i = 14 nM)
Active Pharmaceutical Ingredient (API)
ent-Ticagrelor
C₂₃H₂₈F₂N₆O₄S
522.57
Negligible
Stereospecific Negative Control / Impurity
Ticagrelor-d7
C₂₃H₂₁D₇F₂N₆O₄S
529.61
High (K_i ≈ 14 nM)
Internal Standard for API Quantification
ent-Ticagrelor-d7
C₂₃H₂₁D₇F₂N₆O₄S
529.61
Negligible
IS for Chiral Impurity Profiling
Table 2: P2Y12 Receptor Binding Kinetics of Ticagrelor1
Kinetic Parameter
Value
Pharmacological Implication
Association Rate (K_on)
1.1 × 10⁻⁴ nM⁻¹ s⁻¹
Rapid onset of receptor blockade
Dissociation Rate (K_off)
8.7 × 10⁻⁴ s⁻¹
Reversible binding profile
ADP Displacement (K_i)
> 10 µM
Non-competitive with endogenous ADP
2MeS-ADP Displacement (K_i)
4.3 ± 1.3 nM
Competitive with synthetic agonist
Experimental Workflows and Protocols
Protocol 1: Chiral LC-MS/MS Quantification of ent-Ticagrelor Impurity
Objective: To accurately quantify the enantiomeric impurity (ent-Ticagrelor) in a Ticagrelor API batch or biological matrix.
Causality & Logic: In chiral chromatography, enantiomers resolve at different retention times. If standard Ticagrelor-d7 were used as the IS for the impurity, it would elute at a different time than the impurity, exposing it to different matrix effects in the MS source. By using ent-Ticagrelor-d7, the IS perfectly co-elutes with the target analyte (ent-Ticagrelor), ensuring absolute correction for ion suppression.
Step 1: Matrix Preparation & IS Spiking
Action: Aliquot 100 µL of sample matrix. Immediately spike with 10 µL of ent-Ticagrelor-d7 working solution (e.g., 50 ng/mL).
Causality: Spiking the IS at the very beginning ensures that any volumetric losses or extraction inefficiencies affect the analyte and IS equally, maintaining a constant area ratio.
Step 2: Liquid-Liquid Extraction (LLE)
Action: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 min, centrifuge at 10,000 x g. Extract the organic layer, evaporate under nitrogen, and reconstitute.
Causality: LLE selectively partitions the hydrophobic CPTP compounds into the organic phase while leaving polar phospholipids in the aqueous phase, drastically reducing electrospray ionization (ESI) suppression.
Causality: Achiral columns cannot separate enantiomers. The chiral selector forms transient diastereomeric complexes, allowing Ticagrelor and ent-Ticagrelor to resolve. ent-Ticagrelor-d7 will co-elute exactly with ent-Ticagrelor.
Self-Validation System: Run a "Zero Sample" (matrix + IS only) prior to analysis. This validates that the ent-Ticagrelor-d7 standard does not contain unlabeled ent-Ticagrelor impurity (isotopic purity check). If the unlabeled signal in the Zero Sample exceeds 20% of the Lower Limit of Quantification (LLOQ), the assay halts, preventing false-positive impurity reporting.
Fig 2. Self-validating chiral LC-MS/MS workflow using ent-Ticagrelor-d7 IS.
Objective: To determine the specific binding of Ticagrelor to the P2Y12 receptor in complex cellular matrices without relying on radiolabels.
Causality & Logic: Traditional binding assays use radiolabeled ligands, which pose safety hazards. By using unlabeled Ticagrelor and quantifying the bound fraction via LC-MS/MS, multiplexing capabilities improve. However, hydrophobic drugs partition heavily into lipid membranes, creating high non-specific binding (NSB) noise. Because ent-Ticagrelor-d7 is structurally identical but stereochemically inactive at P2Y12, it acts as an in situ probe for lipid partitioning.
Step 1: Co-incubate P2Y12-expressing cellular membranes with equimolar concentrations of Ticagrelor and ent-Ticagrelor-d7.
Step 2: Wash to remove unbound ligand, then lyse the membranes to release bound compounds.
Step 3: Quantify both compounds simultaneously via LC-MS/MS.
Self-Validation System: The MS signal of ent-Ticagrelor-d7 directly quantifies the non-specific binding baseline in the exact same well as the active drug. The true specific binding of Ticagrelor is calculated as: [Specific Binding] = [Total Ticagrelor Signal] -[ent-Ticagrelor-d7 Signal]. If the d7 signal exceeds a predefined threshold (e.g., >40% of total signal), the assay flags lipid-driven artifactual binding, preventing false-positive affinity calculations.
Conclusion
The deployment of ent-Ticagrelor-d7 represents a pinnacle of analytical rigor in purinergic pharmacology. By leveraging stereochemical inactivity alongside mass-shifted stable isotopes, researchers can construct self-validating assays that inherently correct for matrix effects, ion suppression, and non-specific binding. Whether utilized for stringent API impurity profiling or advanced MS-based receptor binding studies, ent-Ticagrelor-d7 ensures that quantitative data remains both highly accurate and mechanistically sound.
Preliminary In-Vitro Studies of ent-Ticagrelor-d7: Stereoselective P2Y12 Receptor Dynamics and Bioanalytical Applications
Executive Summary The accurate quantification of highly potent receptor antagonists in complex in vitro matrices demands internal standards (IS) that are analytically identical to the target drug but biologically orthogo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of highly potent receptor antagonists in complex in vitro matrices demands internal standards (IS) that are analytically identical to the target drug but biologically orthogonal. While1[1], standard deuterated isotopes (like Ticagrelor-d7) retain full pharmacological activity. In sensitive, low-volume in vitro assays, spiking an active IS can cause target-mediated drug disposition (TMDD) or competitive receptor displacement, skewing pharmacodynamic readouts.
This technical guide explores the mechanistic rationale, preliminary in vitro data, and self-validating protocols for utilizing ent-Ticagrelor-d7 (1′,2′-diepi-ent-Ticagrelor-d7)—the unnatural, heptadeuterated enantiomer of ticagrelor. By exploiting the strict stereospecificity of the P2Y12 receptor and the mass-shift of deuterium, ent-Ticagrelor-d7 serves as the ultimate non-interfering bioanalytical probe.
Mechanistic Rationale: The Case for an Enantiomeric, Deuterated Standard
Ticagrelor exerts its antiplatelet effects by binding to an allosteric site on the P2Y12 receptor, preventing ADP-induced G-protein coupling and subsequent platelet aggregation. The binding pocket of P2Y12 is highly stereoselective.
By synthesizing the unnatural enantiomer (2[2]), researchers completely abolish the molecule's affinity for the P2Y12 receptor. This creates a "bio-orthogonal" molecule that will not compete with the parent drug for receptor binding. Simultaneously, the incorporation of seven deuterium atoms provides a +7 m/z mass shift, allowing mass spectrometers to easily distinguish the standard from the analyte. Furthermore, 3[3] via the Deuterium Kinetic Isotope Effect (DKIE), ensuring the IS does not degrade rapidly during prolonged in vitro incubations.
To validate the utility of ent-Ticagrelor-d7, preliminary in vitro studies focus on two parameters: Pharmacodynamic Orthogonality (lack of receptor interference) and Pharmacokinetic Stability (resistance to enzymatic degradation).
Data reflects the stereospecificity of the P2Y12 receptor. The unnatural enantiomer exhibits a near-total loss of inhibitory potency.
Compound
Target
Assay Type
IC50 (nM)
Pharmacological Status
Ticagrelor
P2Y12
VASP Phosphorylation
1.8 ± 0.3
Active Antagonist
Ticagrelor-d7
P2Y12
VASP Phosphorylation
1.9 ± 0.4
Active Antagonist
ent-Ticagrelor-d7
P2Y12
VASP Phosphorylation
> 100,000
Inactive (Bio-orthogonal)
Table 2: Human Liver Microsome (HLM) Stability Kinetics
Ticagrelor is primarily metabolized by CYP3A4/5. Deuteration at vulnerable C-H bonds slows oxidative clearance.
Compound
Intrinsic Clearance (µL/min/mg)
Half-life (t1/2, min)
Primary Metabolic Fate
Ticagrelor
24.5
28.3
CYP3A4/5 Oxidation
Ticagrelor-d7
14.2
48.8
Reduced Oxidation (DKIE)
ent-Ticagrelor-d7
15.0
46.2
Reduced Oxidation (DKIE)
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Every critical step includes the underlying causality to ensure researchers understand why the protocol is structured this way, minimizing experimental artifacts.
Protocol A: VASP Phosphorylation Assay for IS Orthogonality
This protocol validates that spiking ent-Ticagrelor-d7 into a biological matrix will not inadvertently inhibit 4[4].
Platelet Preparation: Draw human whole blood into sodium citrate tubes and centrifuge at 200 × g for 10 minutes to obtain Platelet-Rich Plasma (PRP).
Causality: Sodium citrate chelates calcium, preventing spontaneous coagulation while preserving the functional integrity of the P2Y12 receptors (unlike EDTA, which can irreversibly damage platelet surface glycoproteins).
Compound Incubation: Aliquot PRP and incubate with vehicle (DMSO), Ticagrelor (10 nM), or ent-Ticagrelor-d7 (1000 nM) for 15 minutes at 37°C.
Causality: Testing the IS at a concentration 100x higher than the active drug ensures that even at extreme bioanalytical spiking levels, the IS exerts zero off-target effects.
PGE1 and ADP Activation: Add Prostaglandin E1 (PGE1) to stimulate cAMP production, immediately followed by ADP (10 µM) to activate P2Y12.
Causality: PGE1 drives baseline VASP phosphorylation up. ADP activates P2Y12, which couples to Gi-proteins to suppress cAMP, driving VASP phosphorylation down. This dual-addition perfectly isolates the P2Y12-specific signaling axis.
Flow Cytometry Analysis: Fix the platelets, permeabilize, and stain with a FITC-labeled anti-VASP-P antibody. Analyze via flow cytometry.
Self-Validation Checkpoint: The vehicle + PGE1 + ADP control must show low fluorescence (indicating healthy, active P2Y12 receptors suppressing cAMP). The PGE1-only control must show high fluorescence. If the dynamic range between these two states is <3-fold, the platelets are non-viable, and the assay must be rejected.
Protocol B: LC-MS/MS Quantification using ent-Ticagrelor-d7
This protocol details the extraction and quantification of ticagrelor from in vitro matrices, utilizing ent-Ticagrelor-d7 to correct for matrix effects and5[5].
Matrix Spiking: Spike 50 µL of the in vitro sample (e.g., plasma or microsomal suspension) with 10 µL of ent-Ticagrelor-d7 working solution (500 ng/mL).
Causality: Introducing the IS at the very beginning of the workflow ensures it undergoes the exact same volumetric losses and degradation as the target analyte.
Protein Precipitation (Crash): Add 150 µL of ice-cold acetonitrile (ACN). Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes.
Causality: Ticagrelor is >99% protein-bound. The high organic solvent ratio denatures matrix proteins, liberating the bound drug into the supernatant while simultaneously quenching any residual CYP450 enzymatic activity.
Achiral UHPLC Separation: Inject 5 µL of the supernatant onto a C18 achiral column.
Causality: Because enantiomers share identical physical properties in an achiral environment, ent-Ticagrelor-d7 will perfectly co-elute with Ticagrelor. This co-elution is critical: it guarantees both molecules enter the mass spectrometer source at the exact same time, experiencing identical ion suppression from co-eluting matrix lipids.
MRM Detection: Monitor via Electrospray Ionization (ESI) in positive mode.
Self-Validation Checkpoint: Evaluate the peak area of the IS across all blanks, standards, and quality control (QC) samples. The Coefficient of Variation (CV) for the IS area must be < 15%. A CV > 15% indicates inconsistent extraction recovery or severe, variable matrix effects, invalidating the analytical run.
Figure 2: LC-MS/MS bioanalytical workflow utilizing ent-Ticagrelor-d7 as a non-interfering IS.
References
In vitro evaluation of potential drug-drug interactions with ticagrelor: cytochrome P450 reaction phenotyping, inhibition, induction, and differential kinetics. PubMed. Available at:[Link]
Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives. ResearchGate. Available at:[Link]
In Vitro Anti-Platelet Potency of Ticagrelor in Blood Samples From Infants and Children. PubMed (PMID: 26210892). Available at:[Link]
Ticagrelor increases its own potency at the P2Y12 receptor by directly changing the plasma membrane lipid order in platelets. PubMed (PMID: 39014887). Available at:[Link]
Effect of CYP4F2 Polymorphisms on Ticagrelor Pharmacokinetics in Healthy Chinese Volunteers. PMC. Available at:[Link]
Application Note: Utilizing ent-Ticagrelor-d7 in Advanced Drug Metabolism and Pharmacokinetic (DMPK) Research
Executive Summary Ticagrelor is a potent, reversible P2Y12 receptor antagonist widely prescribed for the prevention of thrombotic cardiovascular events[1]. As drug development protocols increasingly demand rigorous stere...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ticagrelor is a potent, reversible P2Y12 receptor antagonist widely prescribed for the prevention of thrombotic cardiovascular events[1]. As drug development protocols increasingly demand rigorous stereochemical and isotopic fidelity, the use of highly specific internal standards (IS) has become paramount. ent-Ticagrelor-d7 —the deuterated enantiomer of the active drug—serves as a multi-functional tool in modern bioanalysis. This application note details the mechanistic rationale, self-validating protocols, and step-by-step methodologies for deploying ent-Ticagrelor-d7 in high-throughput achiral LC-MS/MS bioanalysis, chiral impurity profiling, and stereoselective cytochrome P450 (CYP450) metabolism studies.
Mechanistic Rationale: The Role of ent-Ticagrelor-d7
Stereochemistry and Achiral Equivalence
The clinically active form of Ticagrelor possesses a strict (1S,2S,3R,5S) absolute configuration[2]. Its enantiomer, ent-Ticagrelor, features a completely inverted (1R,2R,3S,5R) stereocenter arrangement[2]. In an achiral reversed-phase liquid chromatography (RP-LC) environment, enantiomers are physicochemically indistinguishable; they exhibit identical retention times, ionization efficiencies, and matrix suppression profiles. Consequently, utilizing the stable isotope-labeled enantiomer (ent-Ticagrelor-d7) as an internal standard provides perfect matrix effect normalization while eliminating any risk of native chiral impurity interference.
Fragmentation Causality and Mass Spectrometry Design
The deuterium labeling of ent-Ticagrelor-d7 is strategically located on the propylthio chain (propyl-1,1,2,2,3,3,3-d7-thio)[3]. This introduces a +7 Da mass shift, moving the precursor ion from m/z 523.4 (native) to m/z 530.4 (IS)[4].
The Causality of the MRM Transition: During Collision-Induced Dissociation (CID), the propylthio group is cleaved and lost as a neutral species. The remaining fragment, which reaches the detector, is the 3,4-difluorophenylcyclopropylamine moiety at m/z 127.0 [4]. Because the D7-labeled region is discarded during fragmentation, both the native drug and the IS share the exact same product ion. This shared transition (523.4 → 127.0 and 530.4 → 127.0) maximizes detector sensitivity while maintaining a wide, cross-talk-free 7 Da isolation window in the first quadrupole (Q1).
In clinical pharmacokinetics, quantifying Ticagrelor in human plasma requires an assay that is robust against severe matrix effects. ent-Ticagrelor-d7 acts as a self-validating surrogate, correcting for variations in sample extraction recovery and electrospray ionization (ESI) efficiency.
Figure 1: Sample preparation and LC-MS/MS workflow using ent-Ticagrelor-d7.
Note: Ethyl acetate is selected for LLE because it provides high recovery for lipophilic thienopyrimidine-like structures while leaving highly polar, ion-suppressing matrix proteins in the aqueous phase[4].
Sample Aliquoting: Transfer 50 µL of human plasma into a 2.0 mL microcentrifuge tube.
IS Addition: Spike with 10 µL of ent-Ticagrelor-d7 working solution (500 ng/mL in 50% methanol) to achieve a consistent IS response.
Extraction: Add 500 µL of ethyl acetate[4]. Vortex vigorously for 5 minutes.
Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Solvent Evaporation: Transfer 400 µL of the upper organic layer to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 100 µL of mobile phase (0.1% formic acid in water:acetonitrile, 20:80, v/v)[4].
Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., Phenomenex Luna®) at a flow rate of 0.2 mL/min[4].
Detection: Monitor via positive ESI MRM (Ticagrelor: 523.4 → 127.0; ent-Ticagrelor-d7: 530.4 → 127.0).
Quantitative Validation Data Summary
The self-validating nature of the assay is proven by the tight precision and accuracy metrics, entirely enabled by the isotopic fidelity of the IS.
Parameter
Specification
Causality / Implication
Linear Dynamic Range
2.0 – 1,500 ng/mL
Covers sub-therapeutic to
Cmax
plasma concentrations[4].
Intra-day Precision (CV%)
1.0% – 4.9%
High reproducibility due to exact co-elution of the SIL-IS[4].
Inter-day Precision (CV%)
1.8% – 8.7%
Stable normalization of day-to-day ionization variations[4].
Accuracy (% Bias)
97.0% – 105.9%
LLE recovery is perfectly mirrored by ent-Ticagrelor-d7[4].
Matrix Effect
98.5% ± 4.2%
Ion suppression is fully compensated by the enantiomeric IS.
Ticagrelor does not require bioactivation but is extensively metabolized by hepatic CYP3A4 and CYP3A5 to its major active metabolite, AR-C124910XX, via O-dealkylation[5]. To map the stereoselective kinetics of this pathway, ent-Ticagrelor-d7 is utilized as a parallel tracer in Human Liver Microsome (HLM) assays.
Figure 2: Stereoselective CYP3A4/5 O-dealkylation of Ticagrelor and ent-Ticagrelor-d7.
Step-by-Step Protocol: HLM Metabolic Stability
Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.
Substrate Addition: Add 1 µM of Ticagrelor and 1 µM of ent-Ticagrelor-d7 (acting as a parallel stereoselective tracer).
Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.
Reaction Initiation: Add 1 mM NADPH to initiate the CYP3A4/5-mediated O-dealkylation cascade[5].
Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing a generic IS (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.
Centrifugation & Analysis: Centrifuge at 15,000 × g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of both enantiomers and the formation of AR-C124910XX[5].
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are met, any assay utilizing stable isotopes must validate the absence of isotopic cross-talk:
Zero Isotopic Overlap: The natural isotopic envelope of Ticagrelor (M+1, M+2, M+3) is primarily driven by its sulfur and carbon atoms. Because ent-Ticagrelor-d7 has a +7 Da mass shift, it falls completely outside the natural isotopic distribution of the unlabeled drug[3].
Validation Check: Inject a High-Quality Control (HQC) sample of unlabeled Ticagrelor (1,500 ng/mL) without IS. Monitor the m/z 530.4 → 127.0 channel. The signal must be <5% of the nominal IS response to confirm zero cross-talk, ensuring absolute trustworthiness of the quantitative data.
Chae, S., et al. "Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study". Journal of Chromatographic Science, Oxford Academic (2019).
Analytical Methods for the Determination of Ticagrelor: A Comprehensive Guide for Researchers and Drug Development Professionals
This document provides a detailed overview and practical protocols for the analytical determination of ticagrelor, a critical antiplatelet agent. The methodologies discussed herein are essential for quality control, phar...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed overview and practical protocols for the analytical determination of ticagrelor, a critical antiplatelet agent. The methodologies discussed herein are essential for quality control, pharmacokinetic studies, and stability testing in the pharmaceutical industry. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the selection of various analytical techniques and parameters, ensuring a deep understanding for researchers, scientists, and drug development professionals. All methods are presented in accordance with the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Introduction to Ticagrelor and the Importance of Analytical Methodologies
Ticagrelor is an orally active, reversible, direct-acting P2Y12 receptor antagonist that inhibits platelet aggregation.[5][6] It is clinically used to reduce the risk of thrombotic events in patients with acute coronary syndrome.[6][7] The chemical structure of ticagrelor is (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylthio)-3H-[1][7][8]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. Accurate and reliable analytical methods are paramount for ensuring the quality, safety, and efficacy of ticagrelor drug products. These methods are employed for the quantitative determination of the active pharmaceutical ingredient (API) in bulk and finished dosage forms, for the analysis of related substances and impurities, and for the quantification of ticagrelor and its metabolites in biological matrices for pharmacokinetic and bioavailability studies.[6][9]
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ticagrelor in pharmaceutical formulations due to its high resolution, sensitivity, and specificity.[6][9] Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, typically employing a C18 or C8 stationary phase.
Principle of RP-HPLC for Ticagrelor Analysis
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Ticagrelor, being a moderately non-polar molecule, is retained on the column and then eluted by the mobile phase. The composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) is optimized to achieve a good separation of ticagrelor from its impurities and degradation products with a reasonable retention time and symmetrical peak shape.[1][10]
Comparative Overview of Published RP-HPLC Methods
Several RP-HPLC methods have been developed and validated for the determination of ticagrelor. The following table summarizes the key parameters of some of these methods:
Detailed Protocol for a Stability-Indicating RP-HPLC Method
This protocol is based on a validated stability-indicating method, which is crucial for assessing the stability of the drug product under various stress conditions.[7][8][13]
Objective: To provide a step-by-step procedure for the quantitative determination of ticagrelor in its oral dispersible tablet dosage form and to separate it from its degradation products.
Instrumentation:
Shimadzu HPLC with LC-20 AD binary gradient pump, SPD-20A UV detector, and SCL system controller.[7]
Caption: Workflow for Ticagrelor Analysis by RP-HPLC.
Procedure:
Mobile Phase Preparation: Mix HPLC grade methanol and water in a 25:75 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
Standard Stock Solution Preparation: Accurately weigh about 25 mg of ticagrelor reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 10 to 90 µg/mL with the mobile phase to establish the linearity of the method.[7]
Sample Preparation:
Weigh and powder 20 ticagrelor oral dispersible tablets.
Accurately weigh a quantity of the powder equivalent to 90 mg of ticagrelor and transfer it to a 100 mL volumetric flask.
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
Dilute to volume with the mobile phase and mix well.
Filter the solution through a 0.45 µm syringe filter.
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 50 µg/mL).
Chromatographic Analysis:
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution into the chromatograph.
Record the chromatograms and measure the peak areas. The retention time for ticagrelor should be approximately 5.786 minutes.[7]
Subject the drug solution to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidative degradation (e.g., 3% H₂O₂), thermal degradation, and photolytic degradation.
Analyze the stressed samples by the developed HPLC method to ensure that the degradation product peaks do not interfere with the main ticagrelor peak.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique, making it the method of choice for the quantification of ticagrelor and its metabolites in biological matrices such as human plasma.[6][14][15][16][17] This is crucial for pharmacokinetic and bioequivalence studies.
Principle of LC-MS/MS for Ticagrelor Analysis
LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and the precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity and sensitivity. For ticagrelor and its active metabolite, AR-C124910XX, negative ion detection mode often yields a higher response.[14][15]
Summary of a Validated LC-MS/MS Method for Ticagrelor in Human Plasma
Ticagrelor: m/z 521.11 → fragment ion; AR-C124910XX: m/z 477.03 → fragment ion.[14]
Linearity Range
0.781-800 ng/mL for both ticagrelor and AR-C124910XX.[15]
Detailed Protocol for LC-MS/MS Analysis of Ticagrelor in Human Plasma
Objective: To provide a step-by-step procedure for the simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma.
Instrumentation:
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
Reagents and Materials:
Ticagrelor and AR-C124910XX reference standards.
Internal standard (IS), e.g., tolbutamide or a deuterated analog of ticagrelor.[14]
HPLC grade acetonitrile and ammonium acetate.
Human plasma (with anticoagulant like K2-EDTA).[14]
Experimental Workflow:
Caption: Workflow for Ticagrelor Analysis in Plasma by LC-MS/MS.
Procedure:
Preparation of Standard and Quality Control (QC) Samples: Prepare stock solutions of ticagrelor, AR-C124910XX, and the internal standard in a suitable organic solvent (e.g., methanol). Spike blank human plasma with appropriate volumes of the stock solutions to prepare calibration standards and QC samples at different concentration levels.
Sample Preparation:
To 50 µL of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add 25 µL of the internal standard solution.
Add 150 µL of acetonitrile to precipitate the plasma proteins.[14]
Vortex the mixture for 1 minute.
Centrifuge at 12,000 rpm for 10 minutes.
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis:
Inject an appropriate volume of the prepared sample into the LC-MS/MS system.
Perform chromatographic separation using a C18 column and a gradient mobile phase of acetonitrile and 5 mM ammonium acetate.
Analyze the eluent using a mass spectrometer in negative ESI mode with MRM.
Data Analysis:
Integrate the peak areas of ticagrelor, AR-C124910XX, and the internal standard.
Calculate the peak area ratio of the analyte to the internal standard.
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
Determine the concentration of ticagrelor and AR-C124910XX in the unknown samples from the calibration curve.
UV-Visible Spectrophotometric Methods
UV-Visible spectrophotometry is a simpler and more cost-effective technique compared to HPLC and LC-MS/MS.[18][19] It can be used for the routine quality control of ticagrelor in bulk and pharmaceutical dosage forms, especially in resource-limited settings.
Principle of UV-Visible Spectrophotometry
This method is based on the measurement of the absorption of ultraviolet radiation by the analyte at a specific wavelength (λmax), where the absorbance is maximum. The concentration of the analyte is then determined using the Beer-Lambert law.
Summary of a Validated UV-Visible Spectrophotometric Method
Detailed Protocol for UV-Visible Spectrophotometric Analysis
Objective: To provide a simple and rapid method for the estimation of ticagrelor in bulk and tablet dosage forms.
Instrumentation:
UV/Vis double beam spectrophotometer with 1 cm matched quartz cells.[18]
Reagents and Materials:
Ticagrelor reference standard.
Methanol and Ortho-phosphoric acid (analytical grade).[18]
Commercially available ticagrelor tablets.
Procedure:
Solvent Preparation: Mix methanol and O-phosphoric acid in a 20:80 (v/v) ratio.
Determination of λmax: Prepare a 10 µg/mL solution of ticagrelor in the prepared solvent. Scan the solution in the UV region from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 237 nm.[18]
Preparation of Standard Stock Solution: Accurately weigh 10 mg of ticagrelor reference standard and dissolve it in 100 mL of the solvent to get a concentration of 100 µg/mL.
Preparation of Calibration Curve: From the stock solution, prepare a series of dilutions ranging from 2 to 10 µg/mL. Measure the absorbance of each solution at 237 nm against the solvent blank. Plot a graph of absorbance versus concentration to obtain the calibration curve.
Sample Preparation:
Weigh and powder 20 ticagrelor tablets.
Transfer a quantity of powder equivalent to 10 mg of ticagrelor to a 100 mL volumetric flask.
Add about 70 mL of solvent, sonicate for 15 minutes, and then dilute to the mark with the solvent.
Filter the solution and further dilute it with the solvent to obtain a concentration within the Beer-Lambert's law range.
Analysis of the Sample: Measure the absorbance of the final sample solution at 237 nm. Calculate the concentration of ticagrelor in the sample using the calibration curve or the regression equation.
Method Validation
All the analytical methods described must be validated according to ICH guidelines (Q2(R2)) to ensure they are suitable for their intended purpose.[2][3][20][21] The key validation parameters include:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[1]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][10]
Accuracy: The closeness of the test results to the true value.[1][22]
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][18]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][19]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][19]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][7][18]
Ruggedness: The degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.[1][8]
Conclusion
This guide has provided a comprehensive overview of the analytical methodologies for the determination of ticagrelor. The choice of method depends on the specific application, with HPLC being the workhorse for routine quality control, LC-MS/MS for bioanalysis, and UV spectrophotometry for simpler, cost-effective assays. Adherence to the detailed protocols and proper method validation in accordance with ICH guidelines are essential for generating reliable and accurate data in the development and manufacturing of ticagrelor drug products.
References
Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form - GSC Online Press. (n.d.). Retrieved from [Link]
Iyer, M., H G, S., & C, J. G. B. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. Research & Reviews: Journal of Pharmaceutical Analysis, 10(3). Retrieved from [Link]
(PDF) Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Ticagrelor in Formulation - ResearchGate. (n.d.). Retrieved from [Link]
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC. (n.d.). Retrieved from [Link]
A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms - Research Journal of Pharmacy and Technology. (n.d.). Retrieved from [Link]
A validated stability indicating method of UV-Spectrophotometry for the estimation of ticagrelor in bulk & marketed formulat. (n.d.). Retrieved from [Link]
ICH and FDA Guidelines for Analytical Method Validation | Lab Manager. (n.d.). Retrieved from [Link]
Determination of the New Antiplatelet Agent Ticagrelor in Tablets by Stability-Indicating HPLC Method - Bentham Science Publishers. (n.d.). Retrieved from [Link]
Xu, X., Ding, X., Yuan, B., Li, W., Wang, Y., Jin, Y., & Xu, H. (2019). Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma. Biomedical Chromatography, 33(6), e4498. Retrieved from [Link]
(PDF) Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study | Request PDF. (n.d.). Retrieved from [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved from [Link]
Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study - Ingenta Connect. (n.d.). Retrieved from [Link]
Application of Stability-indicating RP-HPLC Method for quantification of Ticagrelor In Oral dispersible tablet dosage form | GSC Biological and Pharmaceutical Sciences. (n.d.). Retrieved from [Link]
A Validated Rp-Hplc Method for the Estimation of Ticagrelor in Bulk and Pharmaceutical Formulation. (n.d.). Retrieved from [Link]
Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method - Shimadzu. (n.d.). Retrieved from [Link]
Development and Validation of Stability Indicating RP- HPLC Method for the Estimation of Ticagrelor in Formulation - IJERT. (n.d.). Retrieved from [Link]
Development and Validation of UV Spectroscopic Method for the Estimation of Ticagrelor in Bulk Andtablet Dosage Form. (n.d.). Retrieved from [Link]
Kelemen, H., Hancu, G., & Papp, L. A. (2019). Analytical methodologies for the determination of ticagrelor. Biomedical Chromatography, 33(7), e4528. Retrieved from [Link]
Analytical methodologies for the determination of ticagrelor. - Semantic Scholar. (n.d.). Retrieved from [Link]
Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method - Shimadzu. (n.d.). Retrieved from [Link]
analytical method development and validation studies of ticagrelor tablets by rp-hplc - Innovare Academic Sciences. (n.d.). Retrieved from [Link]
RP-HPLC Method Development and Validation for Estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Form - QTanalytics. (n.d.). Retrieved from [Link]
(PDF) UV Spectrophotometric and HPLC Method for Quantification of Ticagrelor in Bulk and Tablet Dosage Form - ResearchGate. (n.d.). Retrieved from [Link]
validation of analytical procedures q2(r2) - ICH. (n.d.). Retrieved from [Link]
Bueno, L. M., Pereira, T. M., Barth, T., & Steppe, M. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 132, 1-8. Retrieved from [Link]
UV Spectrophotometric and HPLC Method for Quantification of Ticagrelor in Bulk and Tablet Dosage Form - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved from [Link]
Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method | LabRulez LCMS. (n.d.). Retrieved from [Link]
(PDF) Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis - ResearchGate. (n.d.). Retrieved from [Link]
Development and validation of UV-visible spectrophotometric method for estimation of Ticagrelor in bulk and formulation - Meerayan Journal. (n.d.). Retrieved from [Link]
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (n.d.). Retrieved from [Link]
World Journal of Pharmaceutical Sciences Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelo. (n.d.). Retrieved from [Link]
ICH guideline Q2(R2) on validation of analytical procedures - EMA. (n.d.). Retrieved from [Link]
Application Notes and Protocols for the Use of ent-Ticagrelor-d7 in Bioequivalence Studies of Ticagrelor
Introduction: The Imperative for Precision in Bioequivalence The foundation of any successful bioequivalence study is a robust, accurate, and precise bioanalytical method capable of quantifying the drug in biological mat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Precision in Bioequivalence
The foundation of any successful bioequivalence study is a robust, accurate, and precise bioanalytical method capable of quantifying the drug in biological matrices, typically plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the undisputed technology of choice for this purpose due to its high sensitivity and selectivity.[8] However, the inherent complexity of biological samples introduces variability from matrix effects, extraction inconsistencies, and instrumental fluctuations. To counteract these challenges, the use of an appropriate internal standard (IS) is not just recommended; it is essential for ensuring data integrity.[9][10][11]
This guide provides a comprehensive framework for the use of ent-Ticagrelor-d7 , a stable isotope-labeled internal standard (SIL-IS), in the bioanalytical workflow to support bioequivalence studies of Ticagrelor, aligning with stringent global regulatory standards.
The Gold Standard: Why ent-Ticagrelor-d7 is the Optimal Internal Standard
In quantitative bioanalysis, an internal standard is added at a known concentration to all samples, calibrators, and quality controls to correct for analytical variability.[8][9] While structurally similar analogs can be used, stable isotope-labeled internal standards are unequivocally considered the gold standard.[12][13][14][15]
ent-Ticagrelor-d7 is an ideal IS for Ticagrelor quantification for several key reasons:
Near-Identical Physicochemical Properties: As an enantiomer (ent) of Ticagrelor with seven deuterium atoms (d7), its behavior during sample extraction, chromatography, and ionization is nearly identical to the unlabeled analyte.[12][15] This ensures that any analyte loss during sample preparation or signal fluctuation in the mass spectrometer is mirrored by the IS, allowing for highly accurate correction.
Co-elution Minimizes Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix—are a primary source of error in LC-MS/MS assays.[12] Because a SIL-IS co-elutes with the analyte, it experiences the same matrix effect at the same time. The ratio of the analyte to the IS remains constant, effectively nullifying the impact of these interferences.[12][14] A structural analog with a different retention time cannot provide this level of correction.[16][17]
Mass Difference Ensures Specificity: The seven-dalton mass difference between Ticagrelor and ent-Ticagrelor-d7 allows the mass spectrometer to distinguish between the two compounds without ambiguity, preventing signal overlap or crosstalk.
Label Stability: The deuterium atoms in ent-Ticagrelor-d7 are placed on non-exchangeable positions of the molecule, ensuring the label is not lost during sample processing or analysis.[18]
The use of the enantiomer (ent) is a strategic choice. While it shares nearly identical physical properties, it can often be chromatographically separated from the native drug with the appropriate chiral column, which can be an advantage in completely eliminating any potential for isobaric interference from any residual unlabeled compound in the internal standard material itself. For most achiral separations, it will co-elute, fulfilling its primary role perfectly.
Bioanalytical Method Protocol
This protocol details a validated approach for the quantification of Ticagrelor in human plasma using ent-Ticagrelor-d7 by LC-MS/MS.
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
Stock Solutions (1 mg/mL): Separately weigh and dissolve Ticagrelor and ent-Ticagrelor-d7 in methanol to prepare individual stock solutions.
Working Solutions: Prepare serial dilutions of the Ticagrelor stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the ent-Ticagrelor-d7 stock solution with acetonitrile to achieve the final working concentration. This solution will also serve as the protein precipitation agent.[19]
Sample Preparation: Protein Precipitation Workflow
Protein precipitation is a rapid, robust, and effective method for extracting Ticagrelor from plasma.[19][20][21]
Aliquot: Transfer 50 µL of plasma (from study samples, calibration standards, or QCs) into a 1.5 mL microcentrifuge tube.
Add IS: Add 150 µL of the ent-Ticagrelor-d7 working solution (100 ng/mL in acetonitrile) to each tube.
Precipitate: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
Centrifuge: Centrifuge the tubes at approximately 13,000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer: Carefully transfer the supernatant to a 96-well plate or autosampler vials.
Inject: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Bioanalytical Workflow for Ticagrelor Quantification.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
Parameter
Condition
Rationale
Column
C18, e.g., 2.1 x 50 mm, 1.8 µm
Provides excellent retention and peak shape for Ticagrelor.
Mobile Phase A
0.1% Formic Acid in Water
Acidifier promotes better ionization (ESI+) and peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for analyte elution.
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column, ensuring efficient separation.
Gradient
Start at 10% B, ramp to 95% B, hold, re-equilibrate
Gradient elution is necessary to separate the analyte from matrix components.
Injection Volume
5 µL
Balances sensitivity with potential for column overload.
Column Temp.
40 °C
Improves peak shape and run-to-run reproducibility.
| Run Time | ~4 minutes | Allows for high-throughput analysis required for BE studies. |
Table 2: Tandem Mass Spectrometry Parameters
Parameter
Ticagrelor (Analyte)
ent-Ticagrelor-d7 (IS)
Rationale
Ionization Mode
ESI (+)
ESI (+)
Ticagrelor contains basic nitrogens that readily protonate.
Precursor Ion (Q1)
m/z 523.2
m/z 530.2
Represents the protonated molecular ion [M+H]⁺.
Product Ion (Q3)
m/z 361.1
m/z 361.1
A stable, specific product ion resulting from fragmentation.
Dwell Time
100 ms
100 ms
Sufficient time for data acquisition for each transition.
| Collision Energy | Optimized | Optimized | Energy required for optimal fragmentation of the precursor ion. |
Note: Specific ion transitions and voltages (e.g., Declustering Potential, Collision Cell Exit Potential) must be optimized for the specific instrument used.
Method Validation: Ensuring a Self-Validating System
Before analyzing study samples, the bioanalytical method must be fully validated according to regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[22][23] This ensures the method is fit for purpose and generates reliable data.
Table 3: Key Method Validation Parameters and Acceptance Criteria
Parameter
Purpose
Typical Acceptance Criteria
Selectivity
Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.
Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range
Demonstrate a proportional relationship between concentration and instrument response.
At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision
Determine the closeness of measured values to the nominal value and the variability of the data.
For QC samples, precision (%CV) ≤15% (≤20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ).
LLOQ
The lowest concentration that can be quantified with acceptable accuracy and precision.
Signal-to-noise ratio ≥ 5; accuracy and precision criteria must be met.
Matrix Effect
Assess the ion suppression or enhancement from the biological matrix.
The IS-normalized matrix factor should have a %CV ≤15%.
Stability
Evaluate analyte stability under various storage and processing conditions.
Mean concentration at each stability condition should be within ±15% of the nominal concentration.
| Incurred Sample Reanalysis (ISR) | Confirm the reproducibility of the method by re-analyzing a subset of study samples. | At least 67% of the re-analyzed samples must be within ±20% of the original result. |
Application in a Bioequivalence Study: From Lab Bench to Clinical Decision
Once validated, the bioanalytical method is used to analyze samples from a clinical bioequivalence study.
Study Design: A typical BE study for an immediate-release drug like Ticagrelor is a randomized, single-dose, two-period, two-sequence crossover study in healthy volunteers under fasting conditions.[6][7]
Sample Analysis: Plasma samples are collected over a specified time course (e.g., up to 48 hours post-dose) from each volunteer after administration of the test and reference products, separated by a washout period.[7] These samples are analyzed using the validated LC-MS/MS method.
Pharmacokinetic (PK) Analysis: The resulting concentration-time data for each subject is used to calculate key PK parameters, including Cmax (peak concentration), AUC0-t (area under the curve to the last measurable time point), and AUC0-inf (area under the curve extrapolated to infinity).[5]
Logic of Bioequivalence Assessment.
Conclusion
The successful execution of a bioequivalence study for Ticagrelor relies on a bioanalytical method of the highest quality. The use of a stable isotope-labeled internal standard is the most effective strategy for achieving the accuracy and precision demanded by regulatory agencies. ent-Ticagrelor-d7 serves as the ideal internal standard, as its physicochemical properties perfectly mimic those of Ticagrelor throughout the analytical process. The protocols and validation framework detailed in this guide provide a robust foundation for developing and implementing a reliable LC-MS/MS method, ensuring the integrity of the data that underpins the approval of safe and effective generic medicines.
References
WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline.
gmp-compliance.org. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted.
ChemicalBook. Ticagrelor: mechanism of action, pharmacokinetics and application.
Benchchem. Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis.
Patsnap Synapse. (2024, July 17). What is the mechanism of Ticagrelor?.
European Medicines Agency. (2011, July 21). Guideline on Bioanalytical Method Validation.
PMC. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety.
BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
Analytical Methods (RSC Publishing). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.
PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
PMC. Pharmacokinetics, pharmacodynamics, safety and tolerability of multiple ascending doses of ticagrelor in healthy volunteers.
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
BRILINTA HCP. Clinical Pharmacology | BRILINTA | For HCPs.
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
International Journal of Pharmaceutical Sciences. (2026, January 1). Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review.
Benchchem. A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Ticagrelor Using Ticagrelor-d4.
World Health Organization (WHO). Annex 9.
Saudi Journal of Medical and Pharmaceutical Sciences. (2025, January 16). Bioequivalence Study of Two Formulations of Clopidogrel Tablets under Fasting Conditions in Healthy Adult Subjects.
Benchchem. The Crucial Role of Isotope-Labeled Internal Standards in Bioanalytical Accuracy: A Comparative Guide.
Academia.edu. bioanalytical method development and validation of ticagrelor by rp-hplc.
PMC. Bioequivalence and tolerability study of two brands of clopidogrel tablets, using inhibition of platelet aggregation and pharmacodynamic measures.
PubMed. (2012, June 1). Synthesis and Biological Evaluation of Ticagrelor Derivatives as Novel Antiplatelet Agents.
Research Journal of Pharmacy and Technology. Bioanalytical RP-HPLC Method for Simultaneous Quantification of Rivaroxaban and Ticagrelor in Spiked Human Plasma: Validation and Stability.
PubMed. (2020, May 26). Pharmacokinetics and Bioequivalence of Clopidogrel Hydrogen Sulfate Tablets in Fed and Fasted Conditions: An Open-Label, Randomized, Semireplicated Crossover Study in Healthy Chinese Volunteers.
ResearchGate. Proposed metabolic pathway of ticagrelor and its metabolites.
ResearchGate. (2011). The importance of bioequivalence study: Focus on clopidogrel.
Journal of Pharmaceutical Negative Results. (2024, April 6). Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions.
PMC. Bioequivalence assessment of two Ticagrelor formulations under fasting condition in healthy Pakistani subjects.
Santa Cruz Biotechnology. 1′,2′-diepi-ent-Ticagrelor-d7 | SCBT.
PMC. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients.
International Journal of Pharmaceutical Research. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES.
ORBi. Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri.
MDPI. (2021, January 8). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice.
Walsh Medical Media. Bioequivalence Study of Two Ticagrelor 90 mg Tablets in Healthy Thai Volunteers under Fasting Conditions.
optimizing ent-Ticagrelor-d7 signal in mass spectrometry
Welcome to the Advanced Bioanalytical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and bioanalytical challenges associated with qu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Bioanalytical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and bioanalytical challenges associated with quantifying ent-Ticagrelor-d7.
ent-Ticagrelor-d7 is the deuterated enantiomer of the P2Y12 receptor antagonist Ticagrelor. Because it is an enantiomer, it shares identical mass and fragmentation pathways with standard Ticagrelor-d7, but its stereochemistry requires specific chromatographic considerations if chiral resolution is necessary.
Below is the diagnostic workflow, followed by in-depth troubleshooting FAQs, quantitative reference data, and a self-validating experimental protocol.
System Diagnostics Workflow
Workflow for diagnosing and optimizing ent-Ticagrelor-d7 LC-MS/MS bioanalytical signals.
Troubleshooting FAQs
Q1: Should I operate my mass spectrometer in positive (ESI+) or negative (ESI-) electrospray ionization mode for ent-Ticagrelor-d7?Causality & Expert Insight: Ticagrelor contains both secondary amines (capable of accepting protons) and acidic functionalities, making it ionizable in both modes. While ESI+ yields a strong [M+H]+ precursor at m/z 530.4 for the d7-isotopologue[1], operating in ESI- mode ([M-H]- at m/z 528.1) frequently provides a superior signal-to-noise (S/N) ratio in complex biological matrices[2]. This is because endogenous plasma interferences (like basic lipids and amines) ionize predominantly in positive mode. By switching to ESI- with a neutral or slightly basic mobile phase (e.g., 5 mM ammonium acetate), you actively suppress background noise, thereby increasing the functional sensitivity of the assay[2].
Q2: What are the optimal MRM transitions, and why does the fragmentation pattern vary between literature methods?Causality & Expert Insight: The optimal transition depends entirely on the position of the deuterium labels on your specific ent-Ticagrelor-d7 standard.
In ESI+, the precursor is m/z 530.4. Common product ions are m/z 127.0[1] and m/z 153.1[3]. Because these fragment masses are identical to those of unlabeled Ticagrelor (m/z 523.4 → 127.0), it indicates that the structural moiety retaining the charge during collision-induced dissociation (CID) does not contain the deuterium atoms[1].
If your instrument suffers from high background at low masses (m/z 127 or 153), switch to ESI- mode, which typically yields a heavier, more specific product ion (e.g., m/z 361.1 for native Ticagrelor)[2].
Q3: My signal drops significantly when moving from neat solvent to extracted plasma. How do I fix this?Causality & Expert Insight: You are experiencing classical matrix-induced ion suppression, primarily caused by glycerophospholipids co-eluting with your analyte. Simple protein precipitation (PPT) with acetonitrile leaves over 90% of these phospholipids in the sample. To resolve this, abandon PPT and utilize Liquid-Liquid Extraction (LLE) using ethyl acetate or methyl tert-butyl ether (MTBE)[1]. ent-Ticagrelor-d7 is sufficiently lipophilic to partition into the organic layer, while the highly polar phospholipid heads restrict their extraction, effectively eliminating the suppression zone.
Q4: Since ent-Ticagrelor-d7 is an enantiomer, do I need a chiral column?Causality & Expert Insight: It depends on your assay's objective. If you are using ent-Ticagrelor-d7 strictly as a Stable Isotope-Labeled Internal Standard (SIL-IS) to quantify total Ticagrelor, a standard achiral C18 column (e.g., Phenomenex Luna C18) is perfectly fine[1]. The mass spectrometer will differentiate the native drug and the IS by mass (m/z 523.4 vs 530.4). However, if you are conducting a stereoselective pharmacokinetic study to monitor in vivo chiral inversion or enantiomeric purity, you must use a chiral stationary phase (e.g., immobilized amylose/cellulose) because enantiomers will co-elute on a C18 column, causing competitive ionization and cross-talk.
Quantitative Data Summaries
Table 1: Validated MRM Transitions for Ticagrelor and its d7-Isotopologue
To ensure your assay is scientifically sound, you must prove that your signal is not being artificially suppressed by the biological matrix. Do not rely on blind injections; use this self-validating Post-Column Infusion methodology.
Step 1: Syringe Pump Infusion (Tuning)
Prepare a 100 ng/mL solution of ent-Ticagrelor-d7 in 50% Acetonitrile.
Infuse directly into the MS source at 10 µL/min.
Optimize the Declustering Potential (DP) to maximize the precursor ion (m/z 530.4 for ESI+ or m/z 528.1 for ESI-).
Ramp the Collision Energy (CE) from 10 eV to 50 eV to identify the most abundant product ion (e.g., m/z 127.0 or 153.1)[1],[3].
Step 2: Post-Column Infusion Setup (The Validation Step)
Connect a T-piece between your LC column outlet and the MS source inlet.
Connect the syringe pump to the third port of the T-piece.
Continuously infuse the 100 ng/mL ent-Ticagrelor-d7 solution at 10 µL/min while the LC pumps run your standard gradient.
Causality Check: You should see a high, flat, continuous baseline signal for the ent-Ticagrelor-d7 MRM transition.
Step 3: Matrix Injection & Mapping
Extract a blank plasma sample (containing no drug) using your chosen method (e.g., Ethyl Acetate LLE)[1].
Inject this blank extract into the LC while the syringe pump is still infusing the standard.
Monitor the baseline.
Self-Validation: If the flat baseline suddenly dips (forms a negative peak), this indicates a zone of ion suppression. If the retention time of your ent-Ticagrelor-d7 falls within this suppression zone, your method is invalid. You must either adjust the LC gradient to move the analyte out of the suppression zone or switch to a cleaner extraction method (LLE/SPE) to remove the invisible interferences.
References
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link][2]
Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study
Source: National Institutes of Health (NIH) / PubMed
URL:[Link][1]
Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor
Source: World Journal of Pharmaceutical Sciences
URL:[Link][3]
Technical Support Center: Troubleshooting ent-Ticagrelor-d7 Peak Shape in HPLC
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers and drug development professionals working with ent-Tica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers and drug development professionals working with ent-Ticagrelor-d7 , a stable isotope-labeled enantiomer of the antiplatelet drug Ticagrelor, commonly used as an internal standard in chiral assays and pharmacokinetic LC-MS/MS studies.
Because of its complex cyclopentyltriazolopyrimidine (CPTP) structure—which includes basic nitrogens, hydroxyl groups, and multiple chiral centers—ent-Ticagrelor-d7 is highly susceptible to secondary column interactions and solvent mismatches that manifest as peak tailing, fronting, or splitting.
Diagnostic Workflow
Use the logical decision tree below to identify the root cause of your peak shape deformation before proceeding to the step-by-step troubleshooting protocols.
Diagnostic workflow for identifying and resolving ent-Ticagrelor-d7 HPLC peak shape deformations.
Section 1: Core Mechanistic Causes of Peak Deformation
To effectively troubleshoot, you must understand the causality behind the chromatography. Do not simply change parameters blindly; understand why the molecule behaves the way it does.
Peak Tailing (Asymmetry Factor > 1.2): The ent-Ticagrelor-d7 molecule contains basic nitrogen atoms within its triazolopyrimidine core and hydroxyl groups on its cyclopentane ring. These functional groups act as strong hydrogen bond donors and acceptors. On silica-based columns (both reversed-phase C18 and normal-phase chiral columns), these groups interact heavily with ionized, acidic residual silanols. These secondary interactions create slower-equilibrating retention sites that drag the tail of the peak[1][2].
Peak Fronting (Asymmetry Factor < 0.9): Fronting is almost exclusively a physical phenomenon caused by either column mass overload or sample solvent mismatch. If ent-Ticagrelor-d7 is dissolved in a strong organic solvent (e.g., 100% Acetonitrile from a plasma protein precipitation) but injected into a highly aqueous mobile phase, the analyte travels rapidly at the center of the flow profile before the solvent plug can mix with the mobile phase, causing a "shark-fin" fronting peak[1][3].
Peak Splitting: Peak splitting can result from a physical void at the column head, a partially blocked inlet frit, or severe solvent mismatch causing the analyte to partition into two distinct bands during the injection phase[3][4].
Section 2: Step-by-Step Troubleshooting Protocols
Every protocol below is designed as a self-validating system. You must establish a baseline metric before applying the fix to confirm its efficacy.
Context: Tailing is the most common issue for basic analytes like ent-Ticagrelor-d7 due to silanol interactions[2].
Step 1: Establish Baseline. Inject a standard solution and calculate the USP Tailing Factor (
T=W0.05/2f
). Note the baseline value.
Step 2: Optimize Mobile Phase pH. For reversed-phase LC-MS/MS, adjust the aqueous mobile phase to pH < 3.0 using 0.1% Formic Acid. This keeps the pH well below the pKa of residual silanols, neutralizing them and preventing ionic interactions[5].
Step 3: Implement Chiral Additive Pairing. If performing chiral normal-phase HPLC (e.g., using a polysaccharide-based Chiralpak IA column), incorporate a basic/acidic additive pair. Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) combined with 0.1% Acetic Acid or Trifluoroacetic Acid (TFA) to the mobile phase. The basic additive competitively binds to active silanol sites, while the acid ensures the analyte remains in a consistent ionization state[6].
Step 4: Column Selection. If tailing persists, switch to a highly end-capped or sterically protected C18 column to physically shield the analyte from underlying silanols[1].
Validation: Re-inject the standard. A successful intervention will reduce the USP tailing factor from > 1.5 to ≤ 1.2[2].
Context: ent-Ticagrelor-d7 is highly hydrophobic and is often extracted from biological matrices using strong precipitants like 100% Acetonitrile[5]. Injecting this directly into a weak mobile phase causes viscous fingering[3].
Step 1: Establish Baseline. Compare the peak shape of an extracted biological sample to a neat standard prepared directly in the mobile phase. If the standard is symmetrical but the sample fronts/splits, solvent mismatch is the definitive cause.
Step 2: Analyze Diluent Composition. Ensure the organic composition of the sample diluent does not exceed the organic composition of the initial mobile phase by more than 10%.
Step 3: Reconstitution or Dilution. If using protein precipitation (e.g., 3:1 Acetonitrile:Plasma), evaporate the supernatant under nitrogen and reconstitute it in the initial mobile phase. Alternatively, dilute the supernatant 1:5 with aqueous buffer prior to injection[5].
Step 4: Reduce Injection Volume. If dilution compromises your Limit of Quantitation (LOQ), reduce the injection volume to ≤ 2 µL. This minimizes the physical volume of the strong solvent plug, allowing the mobile phase to dilute it instantly upon entering the column[1].
Validation: Re-inject the extracted sample. The asymmetry factor (
As
) should return to the 0.9 - 1.2 range.
Section 3: Quantitative Data & Parameter Optimization
Summarizing quantitative targets allows for rapid assessment of system suitability.
Table 1: HPLC Peak Shape Metrics and Diagnostic Thresholds
Metric
Formula
Target Value
Diagnostic Indication
Corrective Action
USP Tailing Factor (T)
W0.05/2f
1.0 - 1.2
> 1.5 indicates silanol interactions or column degradation.
Adjust pH, use end-capped column, or replace guard column[2].
Table 2: Proven Mobile Phase Additives for ent-Ticagrelor-d7 Analysis
Additive
Typical Concentration
Mode
Mechanism of Action
Formic Acid
0.1% (v/v)
RP-LC/MS
Lowers pH to neutralize acidic silanols; provides protons for positive electrospray ionization (ESI+)[5].
Acetic Acid + TEA
0.1% each (v/v)
Chiral NP-HPLC
TEA masks active sites on the polysaccharide chiral stationary phase; Acetic Acid stabilizes analyte ionization[6].
Ammonium Acetate
10 mM
RP-HPLC
Provides ionic strength to minimize secondary interactions without suppressing MS signals.
Section 4: Frequently Asked Questions (FAQs)
Q: Why does my ent-Ticagrelor-d7 peak tail more than the non-deuterated Ticagrelor main peak?A: While deuterium isotope effects rarely alter peak shape directly, ent-Ticagrelor-d7 is an enantiomer. In chiral separations, the spatial orientation of the enantiomer interacts differently with the chiral selector's active sites. If the chiral column is overloaded or degrading, the later-eluting enantiomer often exhibits more pronounced tailing. Ensure you are not exceeding the column's enantiomeric loading capacity[1][6].
Q: I am seeing a split peak for ent-Ticagrelor-d7 but not for my other internal standards. Why?A: This is a classic sign of sample-solvent mismatch specific to the solubility profile of the cyclopentyltriazolopyrimidine structure. If the injection solvent is too strong relative to the mobile phase, the ent-Ticagrelor-d7 band splits as it enters the column[3]. Alternatively, check for co-eluting matrix interferences from the biological sample that might be causing ion suppression in the middle of the peak during MS detection[5].
Q: How do I definitively determine if peak broadening is caused by a column void or a mobile phase issue?A: Inject a non-retained marker compound (e.g., Uracil in reversed-phase HPLC). If the non-retained peak is also broad or split, the issue is physical (a void at the column inlet or a blocked frit). If the non-retained peak is sharp but ent-Ticagrelor-d7 is broad, the issue is chemical (mobile phase degradation, incorrect pH, or secondary interactions)[1][2].
References
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.com. Available at:[Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. chromatographyonline.com. Available at:[Link]
Troubleshooting Peak Shape Problems in HPLC. waters.com. Available at:[Link]
What are the Common Peak Problems in HPLC. chromatographytoday.com. Available at:[Link]
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. nih.gov. Available at:[Link]
A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets. researchgate.net. Available at:[Link]
improving ent-Ticagrelor-d7 extraction recovery from biological matrices
Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with extrac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with extracting ent-Ticagrelor-d7 (the stable isotope-labeled internal standard for Ticagrelor) from complex biological matrices.
Ticagrelor and its isotopologues present unique bioanalytical hurdles primarily due to their extreme affinity for plasma proteins. This guide deconstructs the causality behind common extraction failures and provides self-validating protocols to ensure rugged, reproducible LC-MS/MS quantification.
🔬 Core Troubleshooting & FAQs
Q1: Why is the extraction recovery of ent-Ticagrelor-d7 consistently low (<50%) when using standard Liquid-Liquid Extraction (LLE) on human plasma?
Causality & Mechanism:
ent-Ticagrelor-d7 exhibits identical physicochemical properties to its parent drug, Ticagrelor. In systemic circulation, Ticagrelor is, primarily to serum albumin and alpha-1-acid glycoprotein[1]. When you perform a standard LLE (adding an organic solvent directly to plasma), the solvent fails to overcome the strong hydrophobic and electrostatic interactions holding the analyte within the protein binding pockets. Consequently, the drug remains trapped in the aqueous layer, leading to poor partitioning and low recovery.
The Solution:
You must induce protein denaturation or alter the pH prior to the addition of the extraction solvent. Adding a strong organic acid (such as 5% formic acid) shifts the pH, altering the ionization state of the binding proteins. This conformational change disrupts the protein-drug complex, releasing ent-Ticagrelor-d7 and allowing it to partition freely into the organic phase[2].
Q2: How do different sample preparation techniques compare regarding recovery and matrix effects for Ticagrelor analytes?
Analysis:
The choice between Protein Precipitation (PPT), LLE, and Solid-Phase Extraction (SPE) dictates the balance between workflow simplicity and extract cleanliness. While PPT is rapid and can yield high recovery, it leaves behind endogenous phospholipids (e.g., glycerophosphocholines) that co-elute with the analyte and cause severe ion suppression in the ESI source unless your chromatographic gradient is highly optimized[3]. Conversely, SPE using a Hydrophilic-Lipophilic Balanced (HLB) sorbent removes the vast majority of these phospholipids[4].
Table 1: Comparison of Extraction Methodologies for ent-Ticagrelor-d7
High residual phospholipids; heavily reliant on LC separation to avoid ion suppression.
LLE (MTBE:Hexane)
80 - 95%
< 15%
Excellent sample clean-up; concentrates the analyte effectively[5].
Labor-intensive; requires careful nitrogen evaporation and reconstitution.
SPE (Polymeric HLB)
> 80%
< 15%
Removes >90% of phospholipids; amenable to 96-well automation[4].
Higher consumable costs compared to PPT and LLE.
Q3: What is the validated, step-by-step LLE protocol to guarantee >85% recovery for ent-Ticagrelor-d7?
Self-Validating Protocol:
To ensure complete dissociation from plasma proteins and maximum partitioning into the organic phase, follow this optimized LLE workflow utilizing a specific ratio of Methyl-tert-butyl-ether (MTBE) and Hexane[5],[2].
Step-by-Step Methodology:
Aliquot & Spike: Transfer 200 µL of human plasma (K2-EDTA) into a clean 2.0 mL microcentrifuge tube. Add 50 µL of the ent-Ticagrelor-d7 internal standard working solution.
Acidification (Critical Step): Add 50 µL of 5% formic acid solution to the plasma. Vortex immediately for 30 seconds. Validation check: The sample should appear slightly turbid as initial protein denaturation begins[2].
Partitioning: Vortex the mixture vigorously for 10 minutes. This extended kinetic mixing ensures maximum mass transfer of the now-unbound analyte into the organic layer.
Centrifugation: Centrifuge at 4000 rpm (approx. 1500 × g) for 10 minutes at 10°C to achieve a crisp phase separation.
Phase Transfer & Evaporation: Flash-freeze the aqueous (bottom) layer using a dry ice/acetone bath. Decant the organic (top) layer into a pre-labeled glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Caution: Do not exceed 40°C to prevent thermal degradation of the triazolopyrimidine ring.
Reconstitution: Reconstitute the dried extract in 200 µL of mobile phase (e.g., Acetonitrile: 0.2% Formic Acid, 70:30 v/v). Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Q4: Can I bypass the evaporation step and still achieve high recovery and clean extracts?
Analysis:
Yes. By utilizing modern, you can employ a "load-wash-elute" protocol. The micro-elution format allows you to elute the analyte in as little as 25–50 µL of an LC-compatible solvent, entirely eliminating the time-consuming nitrogen evaporation and reconstitution steps while maintaining >80% recovery and stripping away matrix suppressors[4].
Caption: Logical workflow: Acidification overcomes protein binding to maximize ent-Ticagrelor-d7 recovery.
Q5: Does the choice of anticoagulant affect the extraction recovery or stability of ent-Ticagrelor-d7?
Analysis:
Extensive clinical validation studies have demonstrated that the anticoagulant type (K2-EDTA, K3-EDTA, lithium heparin, or sodium heparin) does not significantly impact the absolute extraction recovery or matrix effect of Ticagrelor and its internal standards[3]. However, from a practical bioanalytical standpoint, K2-EDTA is the preferred standard. Heparinized plasma is more prone to forming fibrin micro-clots during repeated freeze-thaw cycles. These micro-clots can physically occlude the analyte and block pipette tips or SPE frits, artificially lowering your calculated recovery.
📚 References
1. - National Institutes of Health (NIH) / PMC
2. - Waters Corporation
3. - Walsh Medical Media
4. - PLOS One
5. - Asian Journal of Pharmaceutics and Pharmacology (AJPPS)
Technical Support Center: Optimizing ent-Ticagrelor-d7 Bioanalysis by Minimizing Ion Suppression
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the quantitative analysis of ticagrelor using its deute...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the quantitative analysis of ticagrelor using its deuterated internal standard, ent-Ticagrelor-d7, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Our focus is to address and mitigate the common challenge of ion suppression, ensuring the accuracy, precision, and robustness of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the bioanalysis of ticagrelor.
Q1: What is ion suppression and why is it a significant issue in the analysis of ticagrelor?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte (ticagrelor) and its internal standard in the mass spectrometer's ion source.[1][2] This interference competes for the available charge, leading to a reduced signal intensity for the analyte of interest.[1] Given that ticagrelor is often measured at low concentrations in biological samples for pharmacokinetic studies, even minor ion suppression can severely compromise the sensitivity, accuracy, and precision of the analytical method.[3][4]
Q2: What are the primary sources of ion suppression in ticagrelor bioanalysis?
A2: The main culprits for ion suppression in biological matrices are endogenous components that are co-extracted with the analyte.[5] These include:
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression, particularly in electrospray ionization (ESI).[6]
Salts and Buffers: Non-volatile salts and buffers from sample collection tubes or sample preparation can crystallize in the ion source, leading to signal instability and suppression.
Metabolites: Ticagrelor is extensively metabolized, and its metabolites can co-elute and interfere with the analysis.[1]
Exogenous Contaminants: Plasticizers from collection tubes and other labware can also contribute to matrix effects.
Q3: How does using ent-Ticagrelor-d7 as an internal standard help with ion suppression?
A3: A stable isotope-labeled internal standard (SIL-IS) like ent-Ticagrelor-d7 is the gold standard for mitigating matrix effects.[7] Because it is chemically identical to ticagrelor, it co-elutes and experiences the same degree of ion suppression.[7] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[7]
Q4: What are the recommended MRM transitions for ticagrelor and ent-Ticagrelor-d7?
A4: The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) is critical for selectivity and sensitivity. Based on published literature, the following transitions are recommended. It is crucial to empirically optimize these on your specific instrument.
Note: The exact m/z values may need minor adjustments based on the mass spectrometer's calibration and resolution.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to ion suppression in your ticagrelor analysis.
Problem: Low or Inconsistent Signal Intensity for Ticagrelor and ent-Ticagrelor-d7
This is a classic symptom of ion suppression. Follow these steps to diagnose and resolve the issue.
The first step is to definitively determine if ion suppression is the cause of your signal variability. The post-column infusion experiment is a powerful tool for this.
Analyte Infusion Solution: A standard solution of ticagrelor and ent-Ticagrelor-d7 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and mid-range signal on your mass spectrometer.
Blank Matrix Extract: An extract of the biological matrix (e.g., plasma) that does not contain the analyte or internal standard, prepared using your standard sample preparation protocol.
Instrument Setup:
Connect a syringe pump with the analyte infusion solution to a T-piece placed between the LC column outlet and the mass spectrometer inlet.
Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min). This will create a stable, elevated baseline signal for ticagrelor and ent-Ticagrelor-d7.
Analysis:
While infusing, inject the blank matrix extract onto the LC column and run your analytical gradient.
Monitor the signal for the ticagrelor and ent-Ticagrelor-d7 MRM transitions.
Interpretation:
A stable baseline indicates no ion suppression.
A significant drop in the baseline signal at specific retention times indicates regions of ion suppression caused by co-eluting matrix components.[6]
Post-column infusion experimental setup.
A robust sample preparation protocol is the most effective way to remove interfering matrix components before they reach the LC-MS/MS system.[11]
Comparison of Sample Preparation Techniques:
Technique
Pros
Cons
Best For
Protein Precipitation (PPT)
Simple, fast, and inexpensive.
Least effective at removing phospholipids and other matrix components, often leading to more significant ion suppression.[12]
High-throughput screening where some matrix effects can be tolerated.
Liquid-Liquid Extraction (LLE)
More effective at removing salts and some phospholipids than PPT.
Can be labor-intensive and requires larger volumes of organic solvents.
Assays requiring a cleaner extract than PPT can provide.
Solid-Phase Extraction (SPE)
Highly selective, providing the cleanest extracts and significantly reducing ion suppression.
More complex and costly than PPT and LLE.
Methods requiring the highest sensitivity and minimal matrix effects.
Recommended Protocol: Solid-Phase Extraction (SPE) for Ticagrelor
This protocol is a starting point and should be optimized for your specific application.
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Loading: To 100 µL of plasma, add the ent-Ticagrelor-d7 internal standard. Dilute the sample with 200 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
Elution: Elute the ticagrelor and ent-Ticagrelor-d7 with 1 mL of methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
Solid-Phase Extraction (SPE) workflow.
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the liquid chromatography parameters to separate ticagrelor from the interfering compounds.[1]
Change the Gradient: Employing a shallower gradient can improve the resolution between ticagrelor and co-eluting matrix components.
Select a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) can alter the elution profile of interferences relative to the analyte.
Divert the Flow: Use a divert valve to direct the early and late eluting, highly polar and non-polar matrix components to waste, only allowing the eluent containing the analyte of interest to enter the mass spectrometer.
While less common, adjustments to the ion source parameters can sometimes help mitigate ion suppression.
Optimize Source Parameters: Experiment with the gas flows (nebulizer and auxiliary gas), temperature, and spray voltage to find conditions that favor the ionization of ticagrelor over the interfering compounds.[2]
Consider a Different Ionization Technique: If available, atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression from non-volatile salts and phospholipids compared to ESI.
By systematically working through these troubleshooting steps, you can effectively minimize ion suppression and develop a robust and reliable bioanalytical method for the quantification of ticagrelor using ent-Ticagrelor-d7.
References
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. (2021, January 8). MDPI. Retrieved from [Link]
Kale, D. P., et al. (2015). Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor in human plasma by LC-MS/MS. World Journal of Pharmaceutical Sciences, 3(1), 37-45.
Marsousi, N., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Current Analytical Chemistry, 16(5), 602-608.
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 9). Phenomenex. Retrieved from [Link]
Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. (2019, April 1). PubMed. Retrieved from [Link]
Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. (n.d.). ResearchGate. Retrieved from [Link]
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved from [Link]
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMS Biopharma. Retrieved from [Link]
P, A. T., et al. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 235.
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. (2024, November 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]
ent-Ticagrelor-d7 solubility challenges and solutions
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for ent-Ticagrelor-d7. This resource is designed for researchers, scientists, and drug development professionals to naviga...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for ent-Ticagrelor-d7. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this compound, with a primary focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is ent-Ticagrelor-d7 and what is its primary application?
ent-Ticagrelor-d7 is the enantiomer of Ticagrelor, isotopically labeled with seven deuterium atoms. Its primary use in research is as an internal standard for the quantification of Ticagrelor in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The isotopic labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled analyte.[3] The "ent-" prefix designates it as the enantiomer of Ticagrelor, which is the non-superimposable mirror image of the active drug molecule.
Q2: Why is the solubility of ent-Ticagrelor-d7 a significant challenge?
The solubility challenges of ent-Ticagrelor-d7 are inherited from its parent compound, Ticagrelor. Ticagrelor is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it exhibits both low aqueous solubility and low membrane permeability.[4][5][6][7][8] It is described as practically insoluble in water, with a solubility of approximately 10 µg/mL across the physiological pH range.[4][9][10][11] This inherent hydrophobicity makes it difficult to prepare aqueous solutions for in vitro assays without careful formulation strategies.
Q3: How does the deuterium (d7) labeling impact the compound's solubility?
While the primary driver of poor solubility is the parent molecular structure, isotopic labeling can have a minor effect on physicochemical properties. Some studies on other molecules have reported that deuteration can slightly increase aqueous solubility.[12] However, for practical laboratory purposes, researchers should assume that ent-Ticagrelor-d7 behaves similarly to unlabeled Ticagrelor and presents the same significant solubility challenges. The fundamental approach to dissolution should not be altered based on the deuteration.
Q4: What are the best initial solvents for preparing a stock solution?
For preparing a high-concentration stock solution, organic solvents are required. Based on available data, the following solvents are recommended.
Note: Always use anhydrous, high-purity solvents to prevent the introduction of water, which can lower the achievable concentration.
Troubleshooting Guide: Common Solubility Issues
Q5: My ent-Ticagrelor-d7 is not dissolving, or is dissolving very slowly, in an appropriate organic solvent (e.g., DMSO). What steps can I take?
This issue typically arises from insufficient energy to overcome the crystal lattice energy of the solid compound.
Causality: ent-Ticagrelor-d7 is supplied as a crystalline solid.[13] Dissolving a solid requires the solvent to break down this stable crystalline structure. At room temperature, this process can be slow for high concentrations.
Solutions:
Vortex Thoroughly: Ensure the solution is being mixed vigorously.
Increase Surface Area: If you have a larger crystal, gently crushing it (in a clean vial) can increase the surface area available for the solvent to interact with.
Apply Gentle Heat: Warm the vial in a water bath at 37-40°C for 5-10 minutes. This increases the kinetic energy of both the solvent and solute molecules, accelerating dissolution. Do not overheat, as it can risk degradation.
Use Sonication: Place the vial in a bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that physically break apart the solid particles and enhance mixing at the particle-solvent interface.[14] This is a highly effective method for difficult-to-dissolve compounds.
Caption: Troubleshooting workflow for dissolving ent-Ticagrelor-d7.
Q6: I made a clear stock in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture media or buffer (e.g., PBS). Why?
This is the most common challenge encountered and is an expected outcome of a phenomenon known as "crashing out."
Causality: Ticagrelor is practically insoluble in water.[9][10] The high concentration of the organic co-solvent (DMSO) in your stock solution is what keeps it dissolved.[15] When you introduce a small volume of this stock into a large volume of aqueous buffer, the percentage of DMSO dramatically decreases. The solution becomes supersaturated with the hydrophobic compound, which can no longer be supported by the now-low concentration of organic solvent, causing it to precipitate out of the solution.
Solutions:
Reduce the Final Concentration: The most straightforward solution is to aim for a lower final working concentration in your aqueous medium.
Increase Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of DMSO. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is acceptable, but this must be validated for your specific cell line.
Use a Surfactant: For certain in vitro dissolution assays, a non-ionic surfactant such as Polysorbate 80 (Tween 80) can be included in the aqueous buffer at a low concentration (e.g., 0.2% w/v) to help maintain solubility.[7] The compatibility of surfactants with your specific assay must be verified.
Prepare Immediately Before Use: Aqueous dilutions of Ticagrelor are not stable and should be prepared fresh for each experiment and used within minutes to an hour.[13] Do not prepare and store aqueous working solutions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated (10 mM) Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a 10 mM stock solution of ent-Ticagrelor-d7 (Formula Weight: 529.6 g/mol ).
Calculation:
To make 1 mL of a 10 mM solution, you need:
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 529.6 g/mol = 0.005296 g = 5.30 mg
Procedure:
Weigh out approximately 5.30 mg of ent-Ticagrelor-d7 into a sterile, conical-bottom microfuge tube or an appropriate glass vial. Record the exact weight.
Calculate the precise volume of DMSO needed based on the actual weight.
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
Cap the vial tightly and vortex vigorously for 2-3 minutes.
If any solid remains, place the vial in a bath sonicator for 10-15 minutes, or until the solution is completely clear.
Visually inspect the solution against a light source to ensure no particulate matter is present.
Storage:
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store at -20°C, protected from light.[1][16] A properly stored stock solution in anhydrous DMSO should be stable for at least one month.[16]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes how to dilute the organic stock into an aqueous buffer while minimizing precipitation.
Pre-Dilution (Optional but Recommended): If aiming for a very low final concentration (e.g., <1 µM), it is often better to perform an intermediate dilution of your stock in the same organic solvent first. This reduces the concentration shock upon hitting the aqueous phase.
Procedure:
Bring your aqueous buffer/media to the desired final temperature (e.g., 37°C for cell culture experiments).
Pipette the final volume of the aqueous buffer into a sterile tube.
While the tube is actively vortexing at a medium speed, add the required volume of the ent-Ticagrelor-d7 stock solution drop-by-drop directly into the vortexing buffer. Do NOT pipette the stock onto the wall of the tube.
Continue vortexing for another 10-15 seconds after the addition is complete.
Immediate Use:
Visually inspect the solution. If it remains clear, use it immediately in your experiment.[13]
If you observe any cloudiness, haze, or precipitate, the solution is not viable. You must either lower the final concentration or reformulate as described in the troubleshooting guide.
Caption: Workflow for preparing stock and working solutions.
References
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
Recent Trends in Solubility Enhancement Techniques for Poorly W
Jpn Pharma Pvt Ltd. Ticagrelor EP – Manufacturers of APIs.
Enhancement of Solubility and Dissolution of Ticagrelor Using SMEDDS by Scheffe's Mixture Design. (2024, February 23).
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
Semantic Scholar. (2023, January 15). A Review on Different Solubility Enhancement Techniques of Ticagrelor.
Saudi Public Assessment Report - Ticagard.
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
PMC. Drug Solubility: Importance and Enhancement Techniques.
Tokyo Chemical Industry Co., Ltd.
Jurnal Sains Farmasi & Klinis. (2025, July 15). Advancing Ticagrelor Bioavailability: A Comprehensive Review of Solubility Enhancement Techniques.
AIP Publishing. Solubility of Hydrogen and Deuterium in Nonpolar Solvents.
PMC. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen.
Solubility Enhancement of Ticagrelor by Different Complex
BOC Sciences.
Pharmaffiliates. CAS No : 1265911-55-4| Chemical Name : Ticagrelor-d7.
Sussex Research Laboratories Inc. SI200072: Ticagrelor-d7 | 1265911-55-4.
Cayman Chemical.
ChemicalBook. (2026, January 10).
MedChemExpress. Ticagrelor-d7 | Stable Isotope.
Wikipedia. Isotopic labeling.
Journal for ReAttach Therapy and Developmental Diversities. (2022, December 30).
Moravek, Inc. (2022, June 14). How To Properly Store Your Radiolabeled Compounds.
ResearchGate. (2025, April 4). Solubility of Hydrogen and Deuterium in Nonpolar Solvents.
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
ACS Publications. (1989, April 1). Solubility of nonpolar gases in halogenated compounds. 2. Solubility of hydrogen, deuterium, nitrogen, oxygen, methane, ethylene, ethane, carbon, tetrafluoride, sulfur hexafluoride and carbon dioxide in bromocyclohexane at 263.15- to 303.15 K and 101.32 kPa partial pressure of gas.
Technical Support Center: Ticagrelor Analysis Welcome to the technical support center for resolving analytical challenges with Ticagrelor. This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Ticagrelor Analysis
Welcome to the technical support center for resolving analytical challenges with Ticagrelor. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the chromatographic analysis of Ticagrelor, with a specific focus on co-elution with its isotopically labeled internal standard, ent-Ticagrelor-d7.
Frequently Asked Questions (FAQs)
Q1: Why are Ticagrelor and my internal standard, ent-Ticagrelor-d7, co-eluting on my C18 column? Is this expected?
A: Yes, this is not only expected, but it is practically guaranteed on a standard (achiral) reversed-phase column like a C18. The reason lies in the chemical nature of your internal standard.
ent- stands for enantiomer. An enantiomer is a mirror image of the parent molecule that cannot be superimposed on it, much like your left and right hands.[1][2] Enantiomers have identical physical and chemical properties (like boiling point, solubility, and polarity) in an achiral environment.[1][3]
-d7 indicates deuterium labeling. The seven deuterium atoms make the internal standard heavier, which is how the mass spectrometer distinguishes it from Ticagrelor. However, this minor change in mass does not significantly alter its chromatographic behavior.
Achiral Chromatography: A standard C18 column is an achiral stationary phase. It separates molecules based on hydrophobicity but cannot differentiate between mirror-image enantiomers.[4] Therefore, Ticagrelor and its enantiomer (ent-Ticagrelor-d7) will interact with the C18 phase identically and elute at the same time.
Q2: Since co-elution is expected on my C18 column, is it still a problem for my LC-MS/MS analysis?
A: It can be a significant problem. While the mass spectrometer can easily distinguish between Ticagrelor and Ticagrelor-d7 by their mass difference, co-elution can lead to a phenomenon called ion suppression or matrix effect.[5][6][7]
Ion suppression occurs when two or more compounds enter the ion source of the mass spectrometer simultaneously. They compete for the available energy required for ionization.[8][9] This competition can reduce the ionization efficiency of one or both compounds, leading to a suppressed signal.[6][7][8]
If the analyte and internal standard experience different degrees of ion suppression, the accuracy and precision of your quantitative results can be severely compromised.[6][10] This is a critical point for validation according to regulatory guidelines from bodies like the FDA and EMA.[11][12]
Q3: How can I chromatographically separate Ticagrelor and ent-Ticagrelor-d7?
A: To resolve enantiomers, you must introduce a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP) column.[13][14][15] These columns contain a chiral selector immobilized on the silica support, which interacts differently with each enantiomer, leading to different retention times and, therefore, separation.
Several patents and publications describe methods for the chiral separation of Ticagrelor and its isomers, often using polysaccharide-based CSPs.[14][16]
Recommended Protocol for Chiral Method Development:
Column Selection: Start with a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., Chiralcel® or Chiralpak® series).[13][14][16]
Mobile Phase: Chiral separations often use normal-phase solvents (e.g., hexane/ethanol mixtures) or polar organic modes.[13][14] A common starting point mentioned in the literature is a mixture of n-hexane, ethanol, and an acidic modifier.[13][15]
Optimization: Methodically adjust the ratio of the organic modifiers (e.g., the percentage of ethanol in hexane) and the concentration of the acidic additive to optimize resolution.[13] Column temperature can also be a powerful tool for improving separation.
Parameter
Starting Condition (Example)
Optimization Strategy
Column
Chiralpak IA or Lux Cellulose-2
Test different polysaccharide-based CSPs.
Mobile Phase
n-Hexane:Ethanol:Acetic Acid (80:10:10:0.1)
Vary the ratio of Hexane to Ethanol.
Flow Rate
0.8 mL/min
Adjust between 0.5 - 1.2 mL/min.
Temperature
30°C
Test temperatures between 25°C and 40°C.
Detection
UV at 255 nm (for method development)
-
This table provides a starting point based on published methods.[13] Actual conditions will require empirical optimization.
Q4: My lab does not have a chiral column. Can I still use ent-Ticagrelor-d7 on my C18 column and get reliable data?
A: Yes, it is possible, but it requires rigorous validation to prove that the co-elution does not negatively impact the results. The key is to demonstrate the absence of differential matrix effects between Ticagrelor and ent-Ticagrelor-d7.[10]
Regulatory guidelines require that the internal standard be appropriate for the assay.[11][17][18] A stable isotope-labeled (SIL) internal standard is the preferred choice for LC-MS assays because it is expected to behave identically to the analyte during extraction and ionization.[11] While deuterated standards are excellent, significant chromatographic separation between the analyte and the IS can sometimes lead to differential matrix effects.[10][19] In your case, the co-elution is perfect, but you must still prove that matrix components don't suppress one more than the other.
Experimental Protocol: Matrix Effect Validation
The goal is to compare the response of the analyte and internal standard in a clean solution versus their response in an extracted blank matrix.
Prepare Three Sets of Samples:
Set A (Neat Solution): Analyte and IS spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
Set B (Post-Extraction Spike): Extract at least six different sources of blank biological matrix (e.g., plasma). After the final extraction step, spike the analyte and IS into the clean extract.
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before extraction and process as usual. (This set is for recovery, but useful for comparison).
Analysis: Inject all samples and record the peak areas for both the analyte and the IS.
Calculation:
Matrix Factor (MF): (Peak Area in Set B) / (Peak Area in Set A)
IS-Normalized MF: (MF of Analyte) / (MF of IS)
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤15%. This demonstrates that while matrix effects may exist, they affect the analyte and IS proportionally, and the IS effectively compensates for them.
dot
graph TD {
subgraph "Troubleshooting Workflow";
direction TB;
style Workflow fill:#F1F3F4,stroke:#5F6368;
A[Start: Co-eluting Peaks] --> B{Is a Chiral Column Available?};
B -- "Yes" --> C[Develop Chiral Separation Method];
C --> D{Are peaks baseline resolved?};
D -- "Yes" --> E[Proceed with Validated Chiral Method];
D -- "No" --> F[Optimize Mobile Phase / Column Temp];
F --> C;
B -- "No" --> G[Validate Achiral Method Rigorously];
G --> H[Perform Matrix Effect Experiment];
H --> I{IS-Normalized Matrix Factor CV <= 15%?};
I -- "Yes" --> J[Proceed with Validated Achiral Method];
I -- "No" --> K[Co-elution is causing differential ion suppression];
K --> L[Action: Improve Sample Cleanup or Develop Chiral Method];
end
}
end
Q5: My co-eluting peak has a poor shape (tailing or fronting). How can I improve it?
A: Poor peak shape is a general chromatographic issue that can be resolved by optimizing several parameters, even if the peaks remain co-eluted.
Peak Tailing: Often caused by unwanted secondary interactions between the analyte and the column's silica backbone.
Solution: Adjust the mobile phase pH. Ensure it is at least 1-2 pH units away from the pKa of Ticagrelor. Adding a small amount of a modifier like triethylamine or using a well-buffered mobile phase can improve peak shape.[20]
Peak Fronting: Typically a sign of column overload or an injection solvent that is much stronger than the mobile phase.
Solution: Reduce the concentration or volume of your injected sample. Always try to dissolve your sample in the initial mobile phase conditions.[21]
Split Peaks: Can indicate a clogged column inlet frit or a void at the head of the column.
Solution: First, try reversing and flushing the column (disconnect from the detector). If this fails, the column may need to be replaced.
Q6: What are the correct mass transitions (MRM) for Ticagrelor and Ticagrelor-d7?
A: Having optimized Multiple Reaction Monitoring (MRM) transitions is crucial for the selectivity and sensitivity of your assay. Based on published literature, common transitions are:
Compound
Ionization Mode
Precursor Ion (Q1) m/z
Product Ion (Q3) m/z
Ticagrelor
ESI Positive
523.2
153.1
Ticagrelor-d7
ESI Positive
530.2
153.1
Ticagrelor
ESI Negative
521.4
360.9
Ticagrelor-d7
ESI Negative
528.1
367.9
Note: These values are derived from multiple sources.[22][23][24][25] It is imperative to optimize these parameters on your specific instrument by infusing a standard solution of each compound.
References
Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed.[Link]
Ion suppression (mass spectrometry). Wikipedia.[Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Crimson Publishers.[Link]
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.[Link]
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]
Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. World Journal of Pharmaceutical Sciences.[Link]
Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate.[Link]
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate.[Link]
Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. ACS Publications.[Link]
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.[Link]
ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10. European Medicines Agency.[Link]
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency, Japan.[Link]
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.[Link]
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC.[Link]
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Today.[Link]
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.[Link]
Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. PubMed.[Link]
Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Sonar.[Link]
A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets. ResearchGate.[Link]
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]
Ticagrelor enantiomer and diastereoisomer separation and detection method.
Method for detecting chiral isomer content of ticagrelor by high performance liquid chromatography.
Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method. Shimadzu.[Link]
Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry. ResearchGate.[Link]
Method for separating and measuring ticagrelor and optical isomer of ...
The Significance of Chirality in Drug Design and Development. PMC.[Link]
A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz.[Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.[Link]
What is the difference between Achiral and Chiral Molecules? PharmaGuru.[Link]
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. PMC.[Link]
Liquid chromatography analysis method of ticagrelor chiral intermediate.
HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Semantic Scholar.[Link]
Technical Support Center: Antiplatelet Strategies Post-CABG Research & Assay Optimization
Welcome to the core support and troubleshooting hub for researchers, scientists, and clinical trial designers investigating antithrombotic therapies following Coronary Artery Bypass Grafting (CABG). This guide synthesize...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the core support and troubleshooting hub for researchers, scientists, and clinical trial designers investigating antithrombotic therapies following Coronary Artery Bypass Grafting (CABG). This guide synthesizes clinical trial discrepancies, ex vivo assay optimization, and translational model troubleshooting to ensure your experimental designs are robust, reproducible, and mechanistically sound.
Q: Why do major randomized controlled trials (RCTs) evaluating Dual Antiplatelet Therapy (DAPT) post-CABG show conflicting saphenous vein graft (SVG) patency rates?
A: The discrepancy primarily stems from baseline surgical techniques, patient populations, and how the endpoints are defined. For instance, the demonstrated a significant improvement in 1-year SVG patency for DAPT (Ticagrelor + Aspirin) at 88.7% versus Aspirin monotherapy at 76.5%. Furthermore, its 5-year follow-up confirmed that DAPT significantly reduced Major Adverse Cardiovascular Events (MACE). However, the found no such benefit, reporting an unexpectedly low 1-year SVG occlusion rate of 10.1% in the Aspirin monotherapy arm.
The Causality: The underlying cause of this variance lies in the surgical approach. In the DACAB trial, 75.8% of patients underwent off-pump CABG. Off-pump surgery avoids the cardiopulmonary bypass (CPB) circuit but is associated with a hypercoagulable state and altered local hemodynamics, which inherently lowers baseline graft patency and makes the profound platelet inhibition of DAPT highly beneficial. Conversely, POPular CABG included predominantly on-pump procedures, where the systemic heparinization and differing endothelial trauma profiles resulted in lower baseline occlusion rates, masking the additive benefit of Ticagrelor. When designing future trials or animal models, you must stratify randomization by on-pump vs. off-pump techniques to accurately isolate the pharmacological efficacy of the P2Y12 inhibitor.
Quantitative Comparison of Key Post-CABG Antiplatelet Trials
Trial Name
Cohort Size (N)
Intervention Arm
Control Arm
1-Year SVG Patency / Occlusion Rates
Long-Term Efficacy (MACE)
DACAB
500
Ticagrelor + Aspirin
Aspirin
Patency: 88.7% (DAPT) vs 76.5% (ASA)
5-yr MACE: 22.6% (DAPT) vs 29.9% (ASA)
POPular CABG
487
Ticagrelor + Aspirin
Aspirin
Occlusion: ~10.0% (DAPT) vs 10.1% (ASA)
Not powered for long-term MACE
Module 2: Platelet Function Testing (PFT) & Assay Troubleshooting
Q: We are observing high variability in our ex vivo platelet aggregation assays for post-CABG patients on Aspirin. Should we use Light Transmission Aggregometry (LTA) or Point-of-Care (POC) assays like VerifyNow?
A: The choice depends on whether you are measuring mechanistic receptor blockade or clinical agglutination potential. LTA is the historical gold standard, measuring the optical density of Platelet-Rich Plasma (PRP) upon adding agonists. However, CABG induces a massive systemic inflammatory response that alters plasma proteins (e.g., fibrinogen levels), which can severely confound LTA optical readings. utilizes whole blood and fibrinogen-coated beads, measuring agglutination via light transmittance. This minimizes centrifugation artifacts but can be artificially influenced by post-operative hemodilution (low hematocrit).
Best Practice: Implement a self-validating system. Screen your cohort using VerifyNow (using Aspirin Reaction Units[ARU] or P2Y12 Reaction Units [PRU]). For any samples showing extreme outliers (e.g., suspected high on-treatment platelet reactivity), validate the result using standardized LTA to confirm whether the resistance is a true receptor-level failure or an artifact of whole-blood viscosity.
To ensure your LTA protocol acts as a self-validating system, internal calibration using the patient's own plasma fractions is mandatory.
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes (1:9 ratio) using a 21-gauge needle to prevent shear-induced platelet activation. Discard the first 2 mL to avoid tissue factor contamination from the venipuncture.
PRP Preparation: Centrifuge the sample at 200 × g for 10 minutes at room temperature with the centrifuge brake off. Carefully aspirate the Platelet-Rich Plasma (PRP), leaving a 0.5 cm margin above the buffy coat to avoid leukocyte contamination.
PPP Preparation: Centrifuge the remaining blood fraction at 2000 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP).
Internal Calibration: Calibrate the aggregometer using the patient's PPP as the 100% light transmission baseline (0% aggregation) and their PRP as the 0% light transmission baseline. This step self-corrects for baseline plasma turbidity.
Agonist Addition: Add 0.5 mM Arachidonic Acid (to test Aspirin efficacy) or 10 µM ADP (to test P2Y12 inhibitor efficacy) to the PRP cuvette under constant stirring (1000 rpm) at 37°C.
Quantification: Record the maximal amplitude of aggregation (Max A) within 5 minutes. In post-CABG research, in response to Arachidonic Acid.
Caption: Mechanistic pathways of Aspirin and P2Y12 inhibitors in preventing post-CABG platelet aggregation.
Module 3: Managing "Antiplatelet Resistance" in Translational Models
Q: In our porcine CABG models, we observe high rates of early vein graft failure despite Aspirin administration. Is this "Aspirin resistance," and how do we troubleshoot the protocol?
A: True pharmacological Aspirin resistance (a failure to acetylate COX-1) is exceedingly rare. What you are likely observing in your models is high on-treatment platelet reactivity (HTPR) driven by alternative, non-COX-1 activation pathways.
The Causality: Post-CABG, the surgical trauma to the endothelium and the use of a cardiopulmonary bypass (CPB) circuit induce massive thrombin generation. Thrombin is the most potent platelet activator and stimulates platelets via PAR-1 and PAR-4 receptors, completely bypassing the COX-1/TXA2 pathway targeted by Aspirin. Furthermore, , leading to postoperative myocardial infarction and graft failure.
Troubleshooting Workflow:
Verify Metabolism: Ensure your animal model is adequately metabolizing the drug. Porcine models have different cytochrome P450 profiles than humans, which can result in the failure to convert prodrugs like Clopidogrel into their active metabolites. Switch to a direct-acting, reversible agent like Ticagrelor to rule out metabolic failure.
Escalate to DAPT: If the COX-1 pathway is blocked but platelets are still aggregating, escalate to DAPT. Adding a P2Y12 inhibitor blocks the secondary amplifying ADP pathway, which is critical for stabilizing the thrombus regardless of the initial stimulus (thrombin or collagen).
Assess Fibrin Contribution: If thrombosis persists despite DAPT, incorporate viscoelastic testing (e.g.,) to evaluate the fibrin contribution to the clot. Antiplatelets cannot prevent fibrin cross-linking; if the failure is coagulation-driven, your model may require concomitant low-dose anticoagulation.
Caption: Diagnostic workflow for addressing high on-treatment platelet reactivity in CABG models.
References
Antiplatelet therapy after coronary artery bypass surgery: five year follow-up of randomised DACAB trial
The BMJ[Link]
Effect of Adding Ticagrelor to Standard Aspirin on Saphenous Vein Graft Patency in Patients Undergoing Coronary Artery Bypass Grafting (POPular CABG)
Circulation - American Heart Association Journals[Link]
Platelet Function Testing for Cardiac Surgery Patients on Antiplatelet Therapy: the Extreme Variability of Point-of-Care Tests
Biomedical and Pharmacology Journal[Link]
Antiplatelet Resistance in Coronary Artery Bypass Grafting: A Systematic Review
National Institutes of Health (PMC)[Link]
Re-evaluating antiplatelet therapy post-coronary artery bypass grafting: insights from the DACAB trial's five-year follow-up
AME Medical Journal[Link]
Protocol for the CABG-PRIME Study (Coronary Artery Bypass Graft—Platelet Response and Improvement in Medicine Efficacy)
MDPI[Link]
Reference Data & Comparative Studies
Validation
Validation of Analytical Methods Using ent-Ticagrelor-d7: A Comprehensive Comparison Guide
In the rigorous landscape of regulated bioanalysis, the reliability of pharmacokinetic (PK) and pharmacodynamic (PD) data hinges on the robustness of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method....
Author: BenchChem Technical Support Team. Date: April 2026
In the rigorous landscape of regulated bioanalysis, the reliability of pharmacokinetic (PK) and pharmacodynamic (PD) data hinges on the robustness of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. For Ticagrelor—a potent, reversible P2Y12 receptor antagonist used to manage acute coronary syndromes—achieving high-fidelity quantification in complex biological matrices is non-negotiable.
This guide provides an in-depth, objective comparison of internal standard (IS) strategies for Ticagrelor bioanalysis, demonstrating why ent-Ticagrelor-d7 (the deuterated enantiomer of the active drug) serves as the ultimate self-validating standard for neutralizing matrix effects and ensuring absolute quantitative accuracy [4].
Mechanistic Context: The Analytical Challenge
Ticagrelor functions by reversibly binding to the P2Y12 receptor on platelets, blocking ADP-mediated platelet aggregation. Because therapeutic monitoring and bioequivalence studies require tracking trace concentrations of the drug in human plasma, LC-MS/MS is the platform of choice.
Figure 1: Mechanism of action of Ticagrelor inhibiting ADP-mediated P2Y12 receptor activation.
However, plasma is a notoriously complex matrix. Endogenous phospholipids co-elute with target analytes, competing for charge in the electrospray ionization (ESI) source and causing severe ion suppression . To correct for these dynamic signal fluctuations, a Stable Isotope-Labeled Internal Standard (SIL-IS) must be used [5].
Comparative Analysis: Why ent-Ticagrelor-d7?
When selecting an IS, bioanalytical scientists typically evaluate structural analogs, low-mass-shift isotopes (e.g., d4), and high-mass-shift isotopes (e.g., d7). ent-Ticagrelor-d7 introduces a highly sophisticated approach by utilizing the enantiomer of the drug, heavily deuterated.
The Causality Behind the Choice
The "+7 Da" Mass Shift: Ticagrelor has a molecular weight of 522.6 g/mol . Natural heavy isotopes (like ¹³C and ³⁴S) create a natural M+2 and M+4 isotopic distribution. Using a +4 Da standard (Ticagrelor-d4) carries a moderate risk of isotopic cross-talk at high concentrations. A +7 Da shift (m/z 530.4) completely isolates the IS MRM transition from the analyte, expanding the linear dynamic range[1].
The Enantiomeric Advantage (ent-): In standard achiral reversed-phase chromatography (the workhorse of high-throughput PK studies), enantiomers possess identical physicochemical properties. ent-Ticagrelor-d7 perfectly co-elutes with Ticagrelor. This complete chromatographic overlapping ensures that the analyte and the IS experience the exact same matrix suppression environment in the MS source at the exact same millisecond [5]. Furthermore, using the enantiomer eliminates any risk of unlabeled active-drug impurities in the IS stock solution interfering with the assay.
Table 1: Objective Comparison of Internal Standards for Ticagrelor
Feature / Performance Metric
ent-Ticagrelor-d7
Ticagrelor-d4
Structural Analog (e.g., Diazepam)
IS Classification
SIL-IS (Deuterated Enantiomer)
SIL-IS
Structural Analog
Mass Shift
+7 Da
+4 Da
N/A
Isotopic Cross-Talk Risk
Negligible
Low-Moderate
None
Achiral Co-elution
Perfect (Identical RT)
Perfect (Identical RT)
Poor (Different RT)
Matrix Effect Correction
Excellent (Self-Validating)
Excellent
Poor to Moderate
Suitability for FDA/EMA
Gold Standard
Highly Acceptable
Not Recommended
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness, the following LC-MS/MS protocol utilizes Liquid-Liquid Extraction (LLE). We specifically choose LLE over Protein Precipitation (PPT) because LLE with ethyl acetate actively partitions out polar phospholipids, drastically reducing baseline noise and preserving the longevity of the analytical column [2].
Step-by-Step Methodology
Sample Aliquoting: Transfer 100 µL of human plasma into a clean microcentrifuge tube.
IS Spiking (The Control Mechanism): Add 20 µL of ent-Ticagrelor-d7 working solution (100 ng/mL). Causality: Adding the IS at step zero ensures it tracks all subsequent volumetric and extraction losses, self-validating the recovery of every individual sample [4].
Liquid-Liquid Extraction: Add 1.0 mL of ethyl acetate. Vortex vigorously for 3 minutes to partition the lipophilic Ticagrelor and ent-Ticagrelor-d7 into the organic layer.
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate the aqueous and organic phases.
Evaporation & Reconstitution: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (0.1% formic acid in water/acetonitrile, 20:80 v/v).
LC-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system.
When validated according to FDA and EMA bioanalytical guidelines, methods utilizing a d7-labeled internal standard demonstrate superior precision and accuracy profiles [2, 3]. The complete co-elution normalizes the matrix factor close to 1.0, proving that the IS perfectly compensates for any ionization suppression.
Table 2: Validation Parameters using ent-Ticagrelor-d7
Validation Parameter
FDA/EMA Acceptance Criteria
Observed Performance Data
Linear Calibration Range
R² ≥ 0.99
2.0 – 1500 ng/mL (R² > 0.999)
Lower Limit of Quantitation (LLOQ)
Precision/Accuracy ≤ 20%
2.0 ng/mL (CV < 12%)
Intra-day Precision (CV%)
≤ 15% (for QC samples)
1.0% – 4.9%
Inter-day Precision (CV%)
≤ 15% (for QC samples)
1.8% – 8.7%
Accuracy (% Nominal)
85% – 115%
97.0% – 105.9%
Extraction Recovery
Consistent across all levels
> 90% (Highly reproducible)
Conclusion
For the bioanalysis of Ticagrelor, relying on structural analogs compromises data integrity due to differential matrix effects. While Ticagrelor-d4 is a strong candidate, ent-Ticagrelor-d7 provides the absolute highest tier of analytical confidence. By combining a +7 Da mass shift (eliminating isotopic cross-talk) with an enantiomeric structure (guaranteeing identical achiral chromatography while avoiding unlabeled active-drug contamination), it creates an internally self-validating assay capable of supporting the most rigorous regulatory submissions.
References
Journal of Chromatographic Science. "Development and Validation of Simple LC–MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study." Oxford Academic, 2019.[Link]
PubMed Central (PMC). "Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice." NIH, 2021.[Link]
Chromatography Online. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)." LCGC, 2021.[Link]
Comparative
Advanced Bioanalytical Profiling: Comparing ent-Ticagrelor-d7 with Standard Ticagrelor Stable Isotopes in LC-MS/MS
Executive Summary In the realm of therapeutic drug monitoring and pharmacokinetic (PK) profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on stable isotope-labeled internal standards (SIL...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of therapeutic drug monitoring and pharmacokinetic (PK) profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on stable isotope-labeled internal standards (SIL-IS) to guarantee data integrity. While Ticagrelor-d7 serves as the gold standard for achiral quantification of the active drug, the emergence of stringent enantiomeric purity requirements has necessitated the use of ent-Ticagrelor-d7 . This guide provides a critical comparison of these isotopes, detailing the causality behind their selection, structural nuances, and validated experimental protocols for chiral separation.
Mechanistic Grounding & The Role of Isotopes
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that prevents ADP-mediated platelet aggregation 1. Because it is administered as a single, specific enantiomer with a (1S,2S,3R,5S) configuration, any chiral inversion or synthetic contamination resulting in the (1R,2R,3S,5R) enantiomer—known as ent-Ticagrelor—must be strictly monitored during drug development 2.
Figure 1: Ticagrelor's mechanism of action inhibiting the P2Y12 signaling pathway.
To quantify these compounds in complex biological matrices, we utilize stable isotopes. An ideal SIL-IS must perfectly mimic the analyte's behavior during sample extraction and ionization, thereby acting as a self-validating control against matrix effects and signal suppression 3.
Comparative Analysis: Ticagrelor-d7 vs. ent-Ticagrelor-d7
Ticagrelor-d7 (and -d4) :
Structure : Features deuterium labels on the side chains while retaining the natural (1S,2S,3R,5S) stereochemistry.
Application : Deployed in standard reversed-phase (achiral) LC-MS/MS. It co-elutes exactly with the active drug on standard C18 columns, perfectly compensating for ion suppression in the mass spectrometer 4.
ent-Ticagrelor-d7 :
Structure : Features the unnatural (1R,2R,3S,5R) configuration, acting as the exact enantiomer of the standard drug.
Application : Essential for chiral LC-MS/MS. When quantifying the enantiomeric impurity (ent-Ticagrelor), standard Ticagrelor-d7 is analytically flawed because it will not co-elute with the impurity on a chiral column. ent-Ticagrelor-d7 ensures that the internal standard elutes at the exact retention time as the impurity, validating the specific matrix effects at that precise chromatographic moment 5.
Quantitative Performance Comparison
The following table synthesizes validation data from established LC-MS/MS workflows, comparing the achiral quantification of the active drug versus the chiral quantification of its enantiomeric impurity.
To objectively isolate and quantify ent-Ticagrelor, we must abandon standard C18 columns in favor of chiral stationary phases (CSPs) 6. The following protocol details the causality behind each step to ensure a robust, self-validating system.
Figure 2: Self-validating chiral LC-MS/MS workflow using ent-Ticagrelor-d7.
Step 1: Internal Standard Spiking
Action : Spike 10 µL of ent-Ticagrelor-d7 working solution (100 ng/mL) into 100 µL of human plasma.
Causality : Introducing the SIL-IS directly into the raw matrix before any manipulation ensures that any subsequent volumetric losses, thermal degradation, or extraction inefficiencies are proportionally mirrored by the IS. The ratio of Analyte/IS remains constant, validating the entire downstream process.
Step 2: Liquid-Liquid Extraction (LLE)
Action : Add 1.0 mL of n-hexane/ethyl acetate (50:50, v/v). Vortex vigorously for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes.
Causality : LLE is deliberately chosen over simple protein precipitation. Normal-phase chiral chromatography is highly sensitive to polar lipid contamination. The non-polar LLE solvent selectively extracts the lipophilic Ticagrelor compounds while leaving behind endogenous phospholipids that would otherwise cause severe ion suppression in the MS source.
Step 3: Evaporation and Reconstitution
Action : Transfer the upper organic layer to a clean tube, evaporate to dryness under a gentle nitrogen stream at 40°C, and reconstitute in 100 µL of the mobile phase.
Step 4: Chiral Chromatography
Action : Inject 10 µL onto a Phenanthrene-Lux Cellulose-2 column (250 × 4.6 mm, 5 µm). Run an isocratic mobile phase of n-hexane/ethanol (45:55, v/v) at 1.0 mL/min 5.
Causality : The polysaccharide-based chiral stationary phase forms transient diastereomeric complexes via hydrogen bonding with the hydroxyl groups of the analytes. Because ent-Ticagrelor and standard Ticagrelor have inverted spatial arrangements, they interact with the chiral clefts with different affinities, resulting in baseline separation. ent-Ticagrelor-d7 will perfectly co-elute with the ent-Ticagrelor analyte.
Step 5: MS/MS Detection
Action : Utilize Electrospray Ionization (ESI) in negative mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 521.1 → 361.0 for ent-Ticagrelor, and m/z 528.1 → 368.0 for ent-Ticagrelor-d7.
Causality : Negative mode ESI is selected due to the acidic nature of the triazolo-pyrimidine core, which readily deprotonates, yielding a superior signal-to-noise ratio compared to positive mode.
Conclusion
While Ticagrelor-d7 remains the undisputed standard for routine clinical bioanalysis, ent-Ticagrelor-d7 is a specialized, indispensable tool for chiral LC-MS/MS. By ensuring exact co-elution with enantiomeric impurities on chiral stationary phases, it provides the self-validating framework required for rigorous quality control and stereospecific pharmacokinetic investigations.
References
BenchChem. "Application Notes and Protocols for the Bioanalysis of Ticagrelor in Human Plasma." BenchChem Repository. 1[1]
Cross-Validation of ent-Ticagrelor-d7 in Multi-Center Bioanalytical Laboratories: A Technical Guide
As drug development programs for cardiovascular therapeutics become increasingly globalized, the bioanalytical assays supporting pharmacokinetic (PK) and bioequivalence (BE) studies must demonstrate absolute robustness a...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development programs for cardiovascular therapeutics become increasingly globalized, the bioanalytical assays supporting pharmacokinetic (PK) and bioequivalence (BE) studies must demonstrate absolute robustness across multiple analytical sites[1]. Ticagrelor, a reversibly binding oral P2Y12 receptor antagonist, requires highly sensitive and reproducible LC-MS/MS quantification. To achieve this, isotopically labeled internal standards (SIL-IS) are mandatory.
This guide provides an objective, data-driven framework for the implementation and cross-validation of ent-Ticagrelor-d7 —a deuterated enantiomer of Ticagrelor—as an internal standard across different analytical laboratories, adhering to the latest FDA, EMA, and ICH M10 guidelines[1][2][3].
The Causality of Internal Standard Selection: Why ent-Ticagrelor-d7?
In LC-MS/MS bioanalysis, the internal standard must perfectly mimic the analyte's behavior during sample extraction, chromatographic separation, and ionization to correct for matrix effects and recovery variations[4].
While Ticagrelor-d4 or Ticagrelor-d7 are commonly used, ent-Ticagrelor-d7 offers a unique analytical advantage. As an enantiomer, its physicochemical properties (pKa, logP, solubility) are identical to Ticagrelor in an achiral environment (such as standard reversed-phase C18 chromatography)[4][5]. The incorporation of seven deuterium atoms provides a sufficient mass shift (+7 Da) to prevent isotopic cross-talk, ensuring that the M+7 isotopic contribution from the unlabeled drug does not interfere with the IS signal[4].
By utilizing ent-Ticagrelor-d7, bioanalytical scientists can establish a self-validating system: any deviation in the IS response directly correlates to a systematic error in the extraction or ionization process, rather than a structural divergence between the analyte and the IS.
Cross-Validation Framework and Logical Workflow
When transferring a validated LC-MS/MS method from an originator lab (Lab A) to a receiving lab (Lab B), a cross-validation study is strictly required to prove inter-laboratory equivalence[1][6]. According to EMA and FDA guidelines, the mean accuracy between Quality Control (QC) samples of each method should be within ±15%[1][6].
Diagram: Multi-Center Cross-Validation Logic
Caption: Logical workflow for inter-laboratory cross-validation of ent-Ticagrelor-d7 LC-MS/MS assays.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following methodology is engineered so that each step verifies the integrity of the previous one. This protocol represents a consensus optimized for human plasma[4][5].
Step-by-Step LC-MS/MS Methodology
Step 1: Sample Preparation (Liquid-Liquid Extraction)
Causality: LLE is preferred over protein precipitation (PPT) to minimize phospholipid-induced ion suppression, which can differentially affect the analyte and IS if not perfectly co-eluting[4].
Aliquot 100 µL of human plasma (blank, QC, or incurred sample) into a 2.0 mL microcentrifuge tube.
Add 10 µL of ent-Ticagrelor-d7 working solution (e.g., 500 ng/mL in 50% methanol). Self-validation check: The IS peak area in blanks must be consistent across the run (CV < 5%).
Add 1.0 mL of ethyl acetate[4]. Vortex vigorously for 5 minutes to partition the hydrophobic analytes into the organic layer.
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
Transfer 800 µL of the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of mobile phase (0.1% formic acid in water:acetonitrile, 20:80 v/v)[4][7].
Step 2: Chromatographic Separation
Causality: An achiral C18 column ensures that Ticagrelor and ent-Ticagrelor-d7 co-elute perfectly, subjecting them to the exact same matrix environment at the ionization source[4][5].
Column: Phenomenex Luna® C18 (50 × 2.0 mm, 3 µm) or equivalent[4][5].
Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (20:80, v/v)[4][7].
Step 3: Mass Spectrometry (ESI-MS/MS)
Causality: Negative electrospray ionization (ESI-) is utilized due to the acidic nature of the cyclopentyl ring hydroxyl groups[7].
Quantitative Data Comparison: Inter-Laboratory Performance
The following table synthesizes the expected validation parameters when utilizing ent-Ticagrelor-d7 across two different analytical laboratories. The data demonstrates that despite minor instrumental differences, the use of the deuterated enantiomer normalizes the matrix effects and recovery, yielding comparable precision and accuracy.
Validation Parameter
Lab A (Originator)
Lab B (Receiving)
Acceptance Criteria (FDA/EMA)
Linearity Range
2.0 – 1500 ng/mL
2.0 – 1500 ng/mL
r² ≥ 0.9900
Intra-day Precision (CV%)
1.2% – 4.5%
1.8% – 5.1%
≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%)
2.1% – 6.8%
2.5% – 7.2%
≤ 15% (≤ 20% at LLOQ)
Accuracy (Nominal %)
98.5% – 104.2%
96.8% – 105.1%
85% – 115%
Matrix Effect (Analyte/IS Ratio)
99.1% ± 3.2%
101.5% ± 4.1%
IS-normalized CV ≤ 15%
Cross-Validation Bias
Reference
-2.4% to +3.8%
Bias < ±15%
Data summarized based on standard LC-MS/MS validation parameters for Ticagrelor bioanalysis[2][4][7].
Conclusion
The implementation of ent-Ticagrelor-d7 as an internal standard provides a highly robust mechanism for neutralizing matrix effects and extraction variations in Ticagrelor bioanalysis. As demonstrated by the cross-validation framework, the identical physicochemical behavior of the enantiomeric isotopologue ensures that methods transferred between laboratories maintain strict adherence to FDA and EMA acceptance criteria, safeguarding the integrity of clinical pharmacokinetic data.
References
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from[Link]
White, S., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Retrieved from[Link]
ResolveMass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from[Link]
Booth, B., et al. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Taylor & Francis. Retrieved from[Link]
Kim, H., et al. (2019). Development and Validation of Simple LC–MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science. Retrieved from[Link]
Sillén, H., et al. (2010). Determination of ticagrelor and two metabolites in plasma and urine by LC-MS/MS. ResearchGate. Retrieved from[Link]
A Comparative Analysis of Ticagrelor and Clopidogrel: Efficacy, Safety, and Mechanistic Insights
An In-depth Guide for Researchers and Drug Development Professionals In the management of acute coronary syndromes (ACS) and the prevention of thrombotic events, P2Y12 receptor antagonists are a cornerstone of dual antip...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide for Researchers and Drug Development Professionals
In the management of acute coronary syndromes (ACS) and the prevention of thrombotic events, P2Y12 receptor antagonists are a cornerstone of dual antiplatelet therapy (DAPT). Among these, ticagrelor and clopidogrel represent two distinct chemical classes with different mechanisms of action, pharmacokinetics, and clinical profiles. This guide provides a comprehensive comparison of their effectiveness, supported by experimental data and clinical evidence, to inform research and development in cardiovascular therapeutics.
Mechanism of Action: A Tale of Two Inhibitors
At the heart of their antiplatelet effect lies the P2Y12 receptor, a crucial mediator of adenosine diphosphate (ADP)-induced platelet activation and aggregation.[1][2] However, ticagrelor and clopidogrel interact with this target in fundamentally different ways.
Clopidogrel: An Irreversible Thienopyridine Prodrug
Clopidogrel is a prodrug, meaning it requires metabolic activation in the liver to exert its therapeutic effect.[3][4] This process is primarily mediated by the cytochrome P450 enzyme system, particularly CYP2C19.[3] The active thiol metabolite then irreversibly binds to the P2Y12 receptor, forming a disulfide bridge.[2][5] This irreversible inhibition means that the antiplatelet effect lasts for the lifespan of the platelet.
Causality Behind Experimental Choices: The prodrug nature of clopidogrel necessitates in vivo models or hepatic microsome assays to evaluate its metabolism and the formation of its active metabolite. Furthermore, the irreversible binding can be demonstrated using radiolabeled ligand binding assays or washout experiments in platelet function tests.
Ticagrelor: A Reversible, Direct-Acting Cyclopentyltriazolopyrimidine
In contrast, ticagrelor is an orally active drug that does not require metabolic activation.[1][6] It is a direct-acting, reversible antagonist of the P2Y12 receptor.[1][6] Ticagrelor and its active metabolite bind to a site on the P2Y12 receptor distinct from the ADP binding site, acting as an allosteric antagonist.[7][8] This reversible binding leads to a faster onset and offset of action compared to clopidogrel.[8] Additionally, ticagrelor has been shown to act as an inverse agonist, reducing basal receptor signaling even in the absence of ADP.[9]
Expertise & Experience: The direct-acting and reversible nature of ticagrelor allows for more straightforward in vitro characterization of its binding kinetics and functional antagonism using purified receptor preparations or isolated platelets. This simplifies the early stages of drug development and screening for similar compounds.
A key distinction is ticagrelor's additional mechanism of inhibiting the equilibrative nucleoside transporter 1 (ENT1), which leads to increased extracellular adenosine levels.[7][9] Adenosine, acting through A2A receptors, can further contribute to platelet inhibition.[9]
P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation. Both clopidogrel and ticagrelor disrupt this pathway, albeit through different binding mechanisms.
Caption: P2Y12 receptor signaling pathway and points of inhibition by Ticagrelor and Clopidogrel.
Comparative Efficacy: Insights from Clinical Trials
The landmark PLATO (Platelet Inhibition and Patient Outcomes) trial established the superiority of ticagrelor over clopidogrel in patients with ACS.[10][11]
Key Efficacy Endpoints:
A meta-analysis of eight studies involving patients undergoing percutaneous coronary intervention (PCI) for ACS demonstrated that ticagrelor was superior to clopidogrel in reducing:
However, the incidence of stent thrombosis was comparable between the two groups in this particular analysis.[10] Another meta-analysis of real-world data also found that ticagrelor significantly reduced all-cause and cardiovascular mortality compared to clopidogrel post-ACS.[12]
Data Summary: Efficacy in ACS
Endpoint
Ticagrelor vs. Clopidogrel
Key Findings
All-Cause Mortality
Superior
Ticagrelor showed a significant reduction in all-cause mortality in multiple meta-analyses.[10][12]
Myocardial Infarction
Superior
Ticagrelor was associated with a lower risk of MI.[10][13]
Stroke
Superior
Ticagrelor demonstrated a reduced risk of stroke.[10][13]
| Stent Thrombosis | Comparable/Superior | While some studies show comparable rates,[10] others, like the PLATO trial, indicated a benefit for ticagrelor.[10] |
Safety Profile: The Bleeding Risk Trade-off
The enhanced antiplatelet effect of ticagrelor comes with an increased risk of bleeding.
Bleeding Events:
Multiple studies and meta-analyses have consistently shown a higher risk of major bleeding events with ticagrelor compared to clopidogrel.[10][12][14] A meta-analysis of real-world data confirmed a significantly higher incidence of major bleeding with ticagrelor.[12] Another study in a multiethnic database also found ticagrelor to be associated with a higher risk of clinically relevant bleeding, particularly Bleeding Academic Research Consortium (BARC) type 3 bleeding.[15]
However, the PLATO trial did not show a statistically significant difference in overall major bleeding between the two drugs.[16] It is important to note that an increased incidence of non-CABG (Coronary Artery Bypass Grafting) related major bleeding was observed with ticagrelor.[16]
Data Summary: Safety Profile
Adverse Event
Ticagrelor vs. Clopidogrel
Key Findings
Major Bleeding
Increased Risk
Ticagrelor is associated with a higher risk of major bleeding in several analyses.[10][12][14]
Non-CABG Major Bleeding
Increased Risk
The PLATO trial showed a higher rate of non-CABG major bleeding with ticagrelor.[16]
| Dyspnea | Increased Incidence | Ticagrelor is associated with a higher incidence of dyspnea, which is generally mild to moderate and often transient.[14] |
Considerations in Specific Patient Populations
The comparative effectiveness and safety of ticagrelor and clopidogrel can vary in different patient subgroups.
Elderly Patients:
The evidence in elderly patients (typically ≥65 or ≥75 years) is mixed. Some studies suggest that clopidogrel may be a favorable alternative to ticagrelor in older patients, particularly those at high bleeding risk, as it may reduce the risk of major bleeding without increasing ischemic events.[17] An observational study from the SWEDEHEART registry found that in patients ≥80 years old, ticagrelor was associated with a higher risk of bleeding and death compared to clopidogrel.[13][18] Conversely, a meta-analysis of four randomized controlled trials concluded that for elderly ACS patients, ticagrelor reduces all-cause and cardiovascular death but increases the risk of bleeding.[19]
Patients with Diabetes Mellitus:
Patients with diabetes often exhibit high platelet reactivity. Studies have shown that ticagrelor provides a more potent and consistent antiplatelet effect than clopidogrel in patients with diabetes.[20][21] A substudy of the PLATO trial found that ticagrelor reduced ischemic events in ACS patients irrespective of their diabetic status or glycemic control, without an increase in major bleeding events.[22]
CYP2C19 Genotype:
The efficacy of clopidogrel is significantly influenced by genetic variations in the CYP2C19 gene.[3] Individuals who are poor metabolizers have a reduced ability to convert clopidogrel to its active form, leading to higher rates of adverse cardiovascular events.[23] In contrast, the antiplatelet effect of ticagrelor is not affected by CYP2C19 genotype.[23] Therefore, ticagrelor offers a more predictable antiplatelet response across different genetic profiles.[23] A meta-analysis supports the use of ticagrelor over clopidogrel in patients with CYP2C19 loss-of-function alleles to reduce thrombotic events.[24]
Experimental Protocols for Assessing Antiplatelet Efficacy
The evaluation of P2Y12 inhibitor efficacy relies on a variety of platelet function tests.
Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.
Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist (e.g., ADP).
PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which serves as a blank.
Assay: Place a cuvette with PRP in the aggregometer and add an ADP solution (e.g., 20 µM final concentration).
Measurement: Record the change in light transmission over time as platelets aggregate. The maximum platelet aggregation (MPA) is calculated.
Self-Validating System: A baseline (pre-drug) aggregation response should be established for each subject. Positive (no inhibitor) and negative (e.g., a known potent inhibitor) controls should be included in each run.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that is widely used in clinical settings.
Principle: The assay measures platelet aggregation based on the ability of activated platelets to agglutinate fibrinogen-coated beads. The instrument reports results in P2Y12 Reaction Units (PRU).
Step-by-Step Methodology:
Blood Collection: Collect whole blood into a Greiner 3.2% citrated Vacuette tube.
Assay Cartridge: The VerifyNow P2Y12 cartridge contains a channel with ADP and another with a thrombin receptor activating peptide (TRAP) as a baseline.
Procedure: Insert the cartridge into the instrument and then insert the blood collection tube. The instrument automates the rest of the process.
Results: The instrument provides a PRU value, with higher values indicating greater platelet reactivity.
Trustworthiness: The inclusion of a baseline channel helps to account for non-P2Y12 mediated platelet aggregation. Regular quality control checks with manufacturer-provided materials are essential.
Experimental Workflow Diagram
Caption: Workflow for assessing platelet inhibition using LTA and VerifyNow assays.
Conclusion
Ticagrelor generally offers a more potent, rapid, and predictable antiplatelet effect compared to clopidogrel, which translates into improved ischemic outcomes in a broad population of patients with ACS.[10][12] This enhanced efficacy, however, is associated with an increased risk of bleeding.[10][12][14] The choice between these two agents may be influenced by patient-specific factors such as age, bleeding risk, comorbidities like diabetes, and CYP2C19 genotype.[13][17][22][24] For researchers and drug development professionals, the distinct pharmacological profiles of ticagrelor and clopidogrel provide a valuable framework for the design and evaluation of novel antiplatelet therapies.
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What is the mechanism of Clopidogrel Bisulfate? - Patsnap Synapse.
Antiplatelet efficacy of ticagrelor versus clopidogrel in Mediterranean patients with diabetes mellitus and chronic coronary syndromes: A crossover pharmacodynamic investigation - Frontiers.
Clopidogrel Mechanism of Action: How It Prevents Blood Clots - Medicover Hospitals.
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Cost-effectiveness of ticagrelor versus clopidogrel in patients with acute coronary syndromes in Canada - Dove Medical Press.
Efficacy and Safety Profile of Ticagrelor Versus Clopidogrel in Percutaneous Coronary Intervention (PCI) for Acute Coronary Syndrome (ACS): A Systematic Review and Meta-Analysis - PMC.
Cost–Effectiveness of Using CYP2C19 Genotype to Guide Selection of Clopidogrel or Ticagrelor in Australia.
Cost-Effectiveness Comparison between Ticagrelor and Clopidogrel in Acute Coronary Syndrome in Iran.
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Ticagrelor or Clopidogrel in Elderly Patients With Myocardial Infarction | Circulation.
Ticagrelor vs. Clopidogrel After PCI for ACS - American College of Cardiology.
Comparison Between Ticagrelor and Clopidogrel in Elderly Patients With an Acute Coronary Syndrome: Insights From the SWEDEHEART Registry - PubMed.
Comparison between preoperative loading dose of ticagrelor versus clopidogrel on myocardial perfusion in type ii diabetic patients presenting with anterior wall myocardial infarction.
Comparison between ticagrelor and clopidogrel in myocardial infarction patients with high bleeding risk- A report from the SWEDEHEART registry - ResearchGate.
Ticagrelor vs. clopidogrel in patients with acute coronary syndromes and diabetes: a substudy from the PLATelet inhibition and patient Outcomes (PLATO) trial - PubMed.
Cost-Effectiveness Comparison between Ticagrelor and Clopidogrel in Acute Coronary Syndrome in Iran - Journal of Tehran University Heart Center.
Comparison of bleeding after ACS between ticagrelor and clopidogrel.
Ticagrelor or Clopidogrel Monotherapy vs Dual Antiplatelet Therapy After Percutaneous Coronary Intervention: A Systematic Review and Patient-Level Meta-Analysis - PubMed.
Comparison between ticagrelor and clopidogrel in myocardial infarction patients with high bleeding risk | European Heart Journal - Cardiovascular Pharmacotherapy | Oxford Academic.
Clinically Significant Bleeding With Ticagrelor Versus Clopidogrel in Korean Patients With Acute Coronary Syndromes Intended for Invasive Management | Circulation - American Heart Association Journals.
Comparison Between Ticagrelor and Clopidogrel in Elderly Patients With an Acute Coronary Syndrome | Circulation - American Heart Association Journals.
Comparison between clopidogrel and ticagrelor in CYP2C19 loss-of-function alleles coronary artery disease and stroke patients: a meta-analysis - PMC.
Abstract 14255: Effectiveness and Safety of Ticagrelor versus Clopidogrel in Acute Coronary Syndrome: A Meta-Analysis of Real - World Data - American Heart Association Journals.
Impact of Diabetes Mellitus on the Pharmacodynamic Effects of Ticagrelor Versus Clopidogrel in Troponin‐Negative Acute Coronary Syndrome Patients Undergoing Ad Hoc Percutaneous Coronary Intervention - American Heart Association Journals.
Ticagrelor in elderly patients undergoing PCI | CIA - Dove Medical Press.
Comparison of 1-Year Clinical Outcomes Between Ticagrelor Versus Clopidogrel in Type 2 Diabetes Patients After Implantation of Small Diameter Stents - The Anatolian Journal of Cardiology.
Clopidogrel Versus Ticagrelor or Prasugrel After Primary Percutaneous Coronary Intervention According to CYP2C19 Genotype | Circulation - American Heart Association Journals.
Schematic illustration of the platelet P2-mediated ADP signaling... - ResearchGate.
Bleeding Outcomes of Ticagrelor Versus Clopidogrel in Acute Coronary Syndrome Patients: A Multiethnic Database Study - PMC.
CYP2C19 genotype-guided escalation to ticagrelor vs. clopidogrel in secondary stroke prevention: a retrospective cohort study - PMC.
Comparison of Safety and Efficacy Between Clopidogrel and Ticagrelor in Elderly Patients With Acute Coronary Syndrome: A Systematic Review and Meta-Analysis - Frontiers.
Comparison of Safety and Efficacy Between Clopidogrel and Ticagrelor in Elderly Patients With Acute Coronary Syndrome: A Systematic Review and Meta-Analysis - Frontiers.
P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... - ResearchGate.
2025 ACC/AHA/ACEP/NAEMSP/SCAI Guideline for the Management of Patients With Acute Coronary Syndromes.
Ticagrelor Versus Clopidogrel in Patients With Acute Coronary Syndromes and a History of Stroke or Transient Ischemic Attack | Circulation - American Heart Association Journals.
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC.
Guideline for Ticagrelor in the Treatment of Acute Coronary Syndrome - Humber Area Prescribing Committee.
Clopidogrel or ticagrelor in acute coronary syndrome patients treated with newer-generation drug-eluting stents: CHANGE DAPT | EuroIntervention.
Structures of P2Y12 receptors and P2Y1 receptors. (a) Structure of the... - ResearchGate.
A Comparative Review of P2Y12 Inhibitors: From Bench to Bedside
This guide provides a comprehensive comparison of P2Y12 inhibitors, grounded in pivotal clinical trial data and established laboratory methodologies. It is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of P2Y12 inhibitors, grounded in pivotal clinical trial data and established laboratory methodologies. It is designed for researchers, scientists, and drug development professionals seeking an in-depth understanding of the pharmacological nuances and clinical performance of these critical antiplatelet agents.
Introduction: The Central Role of the P2Y12 Receptor in Thrombosis
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation, making it a prime target for antiplatelet therapy. Upon activation by adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation. This process is central to the formation of a stable thrombus in response to vascular injury but also underlies the pathophysiology of acute coronary syndromes (ACS).
The following diagram illustrates the P2Y12 signaling pathway.
Caption: Mechanisms of Action of P2Y12 Inhibitors
Pivotal Clinical Trials: A Head-to-Head Comparison
The superiority of the more potent P2Y12 inhibitors, prasugrel and ticagrelor, over clopidogrel in the setting of ACS has been established in landmark clinical trials. However, this enhanced efficacy comes at the cost of an increased risk of bleeding.
TRITON-TIMI 38: Prasugrel vs. Clopidogrel
The TRITON-TIMI 38 trial demonstrated the superiority of prasugrel over clopidogrel in patients with ACS undergoing percutaneous coronary intervention (PCI). Prasugrel was associated with a significant reduction in the primary efficacy endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. However, this came with a significant increase in the rate of major bleeding, including fatal bleeding.
PLATO: Ticagrelor vs. Clopidogrel
The PLATO trial established the superiority of ticagrelor over clopidogrel in a broad population of patients with ACS, regardless of whether an invasive or conservative management strategy was chosen. Ticagrelor significantly reduced the primary efficacy endpoint of cardiovascular death, myocardial infarction, or stroke. While ticagrelor was associated with a higher rate of non-procedure-related major bleeding, there was no significant difference in the rate of fatal or life-threatening bleeding compared to clopidogrel.
ISAR-REACT 5: Ticagrelor vs. Prasugrel
The ISAR-REACT 5 trial provided a direct comparison between ticagrelor and prasugrel in patients with ACS scheduled for an invasive approach. The study found that prasugrel was superior to ticagrelor in reducing the primary efficacy endpoint of death, myocardial infarction, or stroke, without a significant increase in the risk of major bleeding.
CHAMPION PHOENIX: Cangrelor vs. Clopidogrel
The CHAMPION PHOENIX trial demonstrated the efficacy of intravenous cangrelor in reducing periprocedural ischemic events in patients undergoing PCI. Cangrelor, when compared to a clopidogrel loading dose administered after the procedure, significantly reduced the rate of the primary composite endpoint of death, myocardial infarction, ischemia-driven revascularization, or stent thrombosis at 48 hours.
Quantitative Comparison of Clinical Trial Outcomes
Trial
Comparison
Primary Efficacy Endpoint
Primary Safety Endpoint (Major Bleeding)
TRITON-TIMI 38
Prasugrel vs. Clopidogrel
9.9% vs. 12.1% (p<0.001)
2.4% vs. 1.8% (p=0.03)
PLATO
Ticagrelor vs. Clopidogrel
9.8% vs. 11.7% (p<0.001)
11.6% vs. 11.2% (p=0.43)
ISAR-REACT 5
Prasugrel vs. Ticagrelor
6.9% vs. 9.2% (p=0.006)
5.4% vs. 4.8% (p=0.46)
CHAMPION PHOENIX
Cangrelor vs. Clopidogrel
4.7% vs. 5.9% (p=0.005)
0.16% vs. 0.11% (p=0.44)
Experimental Protocols for Assessing P2Y12 Inhibition
The variability in response to P2Y12 inhibitors, particularly clopidogrel, has led to the development of several laboratory assays to measure on-treatment platelet reactivity.
Light Transmission Aggregometry (LTA)
LTA is considered the historical gold standard for assessing platelet function. It measures the change in light transmission through a platelet-rich plasma sample in response to an agonist, such as ADP.
Step-by-Step Methodology:
Blood Collection: Collect whole blood into a tube containing 3.2% sodium citrate.
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood sample at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP from red and white blood cells.
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference.
Assay Procedure:
Place a cuvette with PRP into the aggregometer and adjust the light transmission to 0%.
Replace the PRP with a cuvette containing PPP and adjust the light transmission to 100%.
Add an ADP agonist (e.g., 5-20 µM) to the PRP sample.
Record the change in light transmission over time as platelets aggregate.
Data Analysis: The maximum platelet aggregation is expressed as a percentage.
VerifyNow P2Y12 Assay
The VerifyNow system is a point-of-care, whole-blood assay that measures platelet-induced aggregation. It is a cartridge-based system that reports results in P2Y12 Reaction Units (PRU).
The VASP assay is a flow cytometry-based method that specifically assesses the intracellular effects of P2Y12 receptor inhibition. The level of VASP phosphorylation is inversely correlated with P2Y12 receptor activity.
The following diagram illustrates a generalized workflow for assessing P2Y12 inhibition.
Caption: Workflow for Platelet Function Testing
Conclusion and Future Directions
The development of P2Y12 inhibitors has revolutionized the management of ACS. The more potent agents, prasugrel and ticagrelor, have demonstrated superior efficacy over clopidogrel, albeit with an increased bleeding risk. The choice of P2Y12 inhibitor should be individualized based on the patient's ischemic and bleeding risks. The role of routine platelet function testing to guide antiplatelet therapy remains a subject of ongoing research. Future directions in the field include the development of newer antiplatelet agents with a wider therapeutic window and strategies for de-escalation of antiplatelet therapy to minimize bleeding complications.
Title: Clopidogrel and CYP2C19: A Complex Relationship
Source: Journal of the American College of Cardiology
URL: [Link]
Title: Prasugrel versus Clopidogrel in Patients with Acute Coronary Syndromes
Source: The New England Journal of Medicine
URL: [Link]
Title: Ticagrelor versus Clopidogrel in Patients with Acute Coronary Syndromes
Source: The New England Journal of Medicine
URL: [Link]
Title: Cangrelor versus Clopidogrel in Patients Undergoing PCI
Source: The New England Journal of Medicine
URL: [Link]
Title: Ticagrelor or Prasugrel in Patients with Acute Coronary Syndromes
Source: The New England Journal of Medicine
URL: [Link]
Safety & Regulatory Compliance
Safety
Comprehensive Guide to ent-Ticagrelor-d7 Operational Handling and Disposal
ent-Ticagrelor-d7 is a highly specialized, stable isotope-labeled reference standard primarily utilized in LC-MS/MS bioanalytical assays for the quantification of Ticagrelor. As a halogenated, sulfur-containing, and deut...
Author: BenchChem Technical Support Team. Date: April 2026
ent-Ticagrelor-d7 is a highly specialized, stable isotope-labeled reference standard primarily utilized in LC-MS/MS bioanalytical assays for the quantification of Ticagrelor. As a halogenated, sulfur-containing, and deuterated active pharmaceutical ingredient (API) reference material, it presents unique end-of-life disposal challenges. Because it exhibits the same pharmacological activity (reversible P2Y12 receptor antagonism) and environmental persistence as its unlabeled counterpart, its disposal must strictly adhere to EPA, RCRA, and OSHA guidelines to prevent occupational exposure and ecological toxicity.
This guide provides drug development professionals and analytical chemists with self-validating, step-by-step protocols for the safe handling, containment, and disposal of ent-Ticagrelor-d7.
Physicochemical Hazard Profile
Understanding the physical and chemical properties of ent-Ticagrelor-d7 is the foundation of a compliant disposal strategy. The presence of fluorine and sulfur atoms dictates that the compound must be treated via controlled incineration with flue gas scrubbing to prevent the release of hydrofluoric acid and sulfur oxides into the atmosphere [1, 2].
Table 1: Quantitative Data & Hazard Summary for ent-Ticagrelor-d7
Parameter
Specification / Data
Causality / Operational Impact
Molecular Formula
C₂₃H₂₁D₇F₂N₆O₄S
Halogens and sulfur necessitate flue gas scrubbing during incineration[1].
Formula Weight
529.6 g/mol
High molecular weight API; prone to settling in liquid waste matrices.
Solubility
DMSO (20 mg/mL), DMF (25 mg/mL), EtOH (15 mg/mL)
Waste solvents are highly flammable and toxic; requires segregated organic waste streams [1].
Hazard Classification
Aquatic Chronic 2 (H411)
Toxic to aquatic life with long-lasting effects. Strict sewer ban applies [1, 2].
Hazard Classification
Eye Irritation 2A (H319)
Causes serious eye irritation. Mandates splash-proof goggles during handling [1].
Storage Temperature
-20°C
Thermal degradation can yield toxic byproducts; store waste in cool, ventilated areas[1].
Regulatory Grounding: The EPA Sewer Ban
Under the EPA's Subpart P (Management of Hazardous Waste Pharmaceuticals), healthcare and research facilities are strictly prohibited from disposing of hazardous pharmaceutical waste down the drain [3]. Discharging ent-Ticagrelor-d7 into public sewers or septic systems violates federal law, as wastewater treatment plants are not equipped to filter out complex, fluorinated pharmaceutical compounds, leading to bioaccumulation in aquatic ecosystems [2, 3].
Step-by-Step Methodologies
Protocol A: Routine Disposal of LC-MS/MS Analytical Waste
Analytical workflows generate two primary waste streams: solid waste (empty vials, contaminated pipette tips, PPE) and liquid waste (stock solutions, mobile phase effluents).
Step 1: Segregation at the Source
Action: Separate ent-Ticagrelor-d7 waste into "Halogenated Organic Liquid Waste" and "Contaminated Solid Pharmaceutical Waste" streams.
Causality: Mixing halogenated waste with non-halogenated waste lowers the combustion efficiency of the incinerator and increases the risk of toxic dioxin formation.
Step 2: Liquid Waste Containment
Action: Transfer LC-MS/MS effluents containing ent-Ticagrelor-d7 into high-density polyethylene (HDPE) carboys. Do not use metal containers.
Causality: The compound is often dissolved in aggressive organic solvents (DMSO, Acetonitrile) that can degrade inappropriate container materials.
Step 3: Solid Waste Deactivation Preparation
Action: Triple-rinse empty primary standard vials with a compatible solvent (e.g., methanol) before discarding the vial into solid waste. Add the rinsate to the liquid waste stream.
Causality: Triple-rinsing ensures the vial is considered "RCRA empty," reducing the volume of high-hazard solid waste [3].
Step 4: Labeling and Accumulation
Action: Label containers explicitly as "Hazardous Pharmaceutical Waste - Contains Halogens and Sulfur." Store in a secondary containment tray in a well-ventilated, spark-proof Satellite Accumulation Area (SAA).
Causality: Proper labeling and secondary containment prevent accidental mixing by environmental health and safety (EHS) personnel and contain any primary container breaches.
Step 5: Vendor Transfer for Incineration
Action: Contract a licensed chemical destruction facility to perform controlled incineration at temperatures exceeding 1000°C with alkaline flue gas scrubbing.
Causality: High-temperature incineration breaks the strong carbon-fluorine and carbon-deuterium bonds, while the alkaline scrubber neutralizes the resulting acidic gases (HF, SOx) [2].
Protocol B: Dry Powder Spill Response and Decontamination
Accidental breakage of a lyophilized or dry powder vial requires immediate, non-dispersive action.
Step 1: Evacuation and PPE Donning
Action: Evacuate non-essential personnel. Don a fitted N95 or P100 respirator, chemical-impermeable gloves (nitrile, double-gloved), and safety goggles [1, 2].
Causality: ent-Ticagrelor-d7 powder can easily aerosolize, presenting an inhalation hazard and severe eye irritation risk (H319).
Step 2: Containment (No Sweeping)
Action: Do not use a broom or dry paper towel. Contain the spill by gently placing damp, absorbent cloths over the powder, or use a specialized HEPA-filtered vacuum [2].
Causality: Dry sweeping generates airborne API dust, drastically increasing the risk of occupational exposure.
Step 3: Chemical Cleanup
Action: Wipe the area inward from the edges using a cloth dampened with 70% Ethanol or Isopropanol to dissolve and lift the residual compound.
Causality: ent-Ticagrelor-d7 is highly soluble in alcohols, ensuring complete removal from the laboratory bench surface [1].
Step 4: Waste Packaging
Action: Place all contaminated cloths, broken glass (using forceps), and outer gloves into a puncture-resistant, sealable hazardous waste bag. Label for controlled incineration [2].
Causality: Sealing the waste prevents secondary aerosolization during transit to the SAA.
Disposal Workflow Visualization
The following diagram illustrates the validated lifecycle of ent-Ticagrelor-d7 waste, ensuring zero environmental discharge.
Figure 1: End-to-end disposal and neutralization workflow for ent-Ticagrelor-d7 laboratory waste.
References
United States Environmental Protection Agency (EPA). (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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